molecular formula C4H5BrN2O B1266978 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one CAS No. 51395-52-9

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B1266978
CAS No.: 51395-52-9
M. Wt: 177 g/mol
InChI Key: PFZZZDVWAXUXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C4H5BrN2O and its molecular weight is 177 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109902. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZZZDVWAXUXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296556
Record name 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51395-52-9
Record name MLS002704194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Synthesis and Characterization of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, IUPAC name, and proposed synthesis of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature and chemical databases, this document leverages data from its parent compound, 3-methyl-1H-pyrazol-5(4H)-one, and related brominated pyrazole derivatives to offer a comprehensive resource for researchers.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a five-membered pyrazolone ring with a bromine atom at the 4-position and a methyl group at the 3-position. The "(4H)" designation indicates the presence of a saturated carbon at the 4-position in this specific tautomeric form.

Chemical Structure:

IUPAC Name: 4-Bromo-3-methyl-1,2-dihydro-3H-pyrazol-5-one

It is important to note that pyrazolones can exist in several tautomeric forms. The specified "5(4H)-one" form is one of these possibilities. However, the aromatic "5-hydroxy" tautomer, 4-bromo-3-methyl-1H-pyrazol-5-ol, is often more stable. The closely related aromatic compound, 4-bromo-3-methyl-1H-pyrazole, is also a common and stable isomer.

Physicochemical Data Summary

PropertyValueReference
Molecular Formula C4H5BrN2[1]
Molecular Weight 161.00 g/mol [1]
CAS Number 13808-64-5[1]
Appearance Solid[1]
Melting Point 77-79 °C[1]
Solubility Soluble in methanol.[1]
SMILES Cc1n[nH]cc1Br[1]
InChI 1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)[1]

Experimental Protocols

Synthesis of the Precursor: 3-Methyl-1H-pyrazol-5(4H)-one

The synthesis of the unbrominated precursor is a well-established procedure.

Reaction: Ethyl acetoacetate reacts with hydrazine hydrate in a cyclocondensation reaction to yield 3-methyl-1H-pyrazol-5(4H)-one.

Detailed Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio.

  • The reaction mixture is then heated under reflux for a period of 2-4 hours.

  • Upon cooling, the product often precipitates from the solution.

  • The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.

Proposed Synthesis of this compound

The introduction of a bromine atom at the 4-position of the pyrazolone ring can be achieved through electrophilic bromination.

Reaction: 3-Methyl-1H-pyrazol-5(4H)-one is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in an appropriate solvent.

Detailed Methodology:

  • Dissolve 3-methyl-1H-pyrazol-5(4H)-one in a suitable solvent. Acetic acid or chlorinated solvents like dichloromethane are commonly used.

  • Slowly add the brominating agent (e.g., N-bromosuccinimide) to the solution at room temperature or below, while stirring. The reaction is often performed in the dark to prevent radical side reactions.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent is typically removed under reduced pressure.

  • The crude product is then purified, commonly by recrystallization from a suitable solvent system, to yield this compound.

Visualization of Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination cluster_purification Purification ethyl_acetoacetate Ethyl Acetoacetate precursor 3-Methyl-1H-pyrazol-5(4H)-one ethyl_acetoacetate->precursor Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->precursor target This compound precursor->target Solvent (e.g., Acetic Acid) brominating_agent Brominating Agent (e.g., NBS) brominating_agent->target purified_product Purified Product target->purified_product Recrystallization

Proposed synthetic pathway for this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the pyrazolone core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anti-inflammatory, analgesic, and antimicrobial properties. Further research is required to elucidate the potential therapeutic applications of this particular compound.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its chemical identity and a plausible synthetic route. While direct experimental data is scarce, the information presented, based on the chemistry of its precursor and related analogs, offers a valuable starting point for researchers interested in the synthesis and evaluation of this compound. Future studies are needed to characterize its physicochemical properties, explore its reactivity, and determine its biological significance.

References

"4-Bromo-3-methyl-1H-pyrazol-5(4H)-one" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and its emerging role as a versatile intermediate in the development of novel therapeutic agents and functional materials.

Chemical Identity and Properties

This compound is a pyrazolone derivative characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring. Its chemical structure allows for a variety of chemical modifications, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 51395-52-9
Molecular Formula C₄H₅BrN₂O
Molecular Weight 177.00 g/mol
MDL Number MFCD16620159
Density 2.04 g/cm³
Storage Conditions 2-8°C, under dry and sealed conditions

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the synthesis of its parent compound, 3-methyl-1H-pyrazol-5(4H)-one, followed by bromination.

Synthesis of 3-methyl-1H-pyrazol-5(4H)-one (Precursor)

A common method for the synthesis of the pyrazolone ring is the condensation of a β-ketoester with hydrazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux for a specified period.

  • Work-up: After cooling, the product, 3-methyl-1H-pyrazol-5(4H)-one, typically precipitates and can be collected by filtration, washed, and dried.

Bromination of 3-methyl-1H-pyrazol-5(4H)-one

The subsequent step involves the electrophilic bromination at the C4 position of the pyrazolone ring.

General Experimental Protocol:

  • Dissolution: Dissolve the synthesized 3-methyl-1H-pyrazol-5(4H)-one in a suitable solvent.

  • Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction may be catalyzed by a radical initiator or performed under specific temperature and light conditions.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching excess bromine, extraction, and washing. The final product, this compound, is then purified, typically by recrystallization or column chromatography.

Workflow Diagram for the Synthesis of this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination A Ethyl Acetoacetate + Hydrazine Hydrate B Condensation Reaction (Reflux in Ethanol) A->B C 3-methyl-1H-pyrazol-5(4H)-one B->C D 3-methyl-1H-pyrazol-5(4H)-one F Electrophilic Bromination D->F E Brominating Agent (e.g., NBS) E->F G This compound F->G

Caption: General synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceutical Synthesis: It serves as a key building block in the development of kinase inhibitors and other therapeutic agents. The pyrazolone core is a common scaffold in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1]

  • Agrochemicals: This compound is utilized in the creation of novel pesticides and herbicides.

  • Dyes and Fluorescent Probes: Its structure is amenable to coupling reactions, making it a useful component in the synthesis of dyes and fluorescent probes for various imaging and sensing applications.[1]

Biological Activity and Signaling Pathways

While the direct biological activity and specific signaling pathway interactions of this compound are not yet well-defined in published research, the broader class of pyrazole and pyrazolone derivatives is known to exhibit a wide range of pharmacological effects. Many of these activities stem from their ability to inhibit key enzymes or modulate signaling pathways involved in disease progression.

Logical Relationship of Pyrazolone Core to Biological Activity

G A This compound (Building Block) B Chemical Synthesis (Derivatization) A->B C Novel Pyrazolone Derivatives B->C D Biological Screening C->D E Potential Therapeutic Agents D->E F Kinase Inhibition E->F Mechanism of Action G Anti-inflammatory Activity E->G Pharmacological Effect H Anticancer Activity E->H Pharmacological Effect

Caption: Role of this compound as a precursor to bioactive compounds.

Conclusion

This compound is a chemical intermediate with considerable potential in the fields of drug discovery and materials science. Its versatile structure allows for the synthesis of a diverse array of derivatives. Further research into the specific biological activities of compounds derived from this pyrazolone will be crucial in fully realizing its therapeutic and technological applications. The development of optimized and scalable synthetic protocols will also be essential for its broader utilization in both academic and industrial research.

References

An In-depth Technical Guide to the Reactivity and Potential Derivatives of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom, an acidic N-H proton, and a nucleophilic active methylene group, offer multiple avenues for chemical modification. This technical guide provides a comprehensive overview of the reactivity of this pyrazolone core and explores the synthesis of its potential derivatives. Detailed experimental protocols, quantitative data, and diagrammatic representations of key transformations are presented to facilitate its application in research and development. The pyrazolone scaffold is a "privileged structure" in medicinal chemistry, known for its synthetic accessibility and its ability to form key interactions with biological targets.[1]

Introduction to this compound

This compound belongs to the pyrazolone class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms and a ketone group. Pyrazolone derivatives have a long history in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The subject compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of kinase inhibitors and other biologically active molecules.[1] Its structure allows for selective functionalization, making it a valuable tool for constructing diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₅BrN₂O
Molecular Weight 177.00 g/mol
CAS Number 51395-52-9
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Reactivity Profile

The reactivity of this compound is governed by three primary functional sites: the bromine atom at the C4 position, the acidic proton on the nitrogen atom (N1), and the potential for tautomerism.

G Start This compound N_Alkylation N-Alkylation / N-Arylation Start->N_Alkylation At N1-position Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling At C4-position Knoevenagel_Condensation Knoevenagel Condensation Start->Knoevenagel_Condensation At C4-position (via tautomer) Other_Coupling Other Cross-Coupling Reactions Start->Other_Coupling At C4-position

Caption: Key reaction pathways for this compound.

Reactions at the N1-Position: N-Alkylation and N-Arylation

The nitrogen atom of the pyrazole ring can be readily alkylated or arylated. This modification is crucial for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn can influence its biological activity.

A general method for the N-alkylation of pyrazoles involves the use of a base to deprotonate the pyrazole nitrogen, followed by the addition of an alkylating agent.[4][5][6]

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base (1.5-2.0 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1-1.2 eq) (e.g., methyl iodide, benzyl bromide) dropwise.

  • The reaction is stirred at room temperature or heated, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Table 2: Representative N-Alkylation Reactions of Pyrazoles

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃DMF2512~85-95[6]
Benzyl BromideNaHTHF0 to 256~90[6]
Ethyl BromideK₂CO₃DMF808~80-90[4]

Note: Yields are based on analogous pyrazole alkylation reactions and may vary for the specific substrate.

G cluster_workflow N-Alkylation Workflow Start Start with Pyrazolone Deprotonation Deprotonation with Base Start->Deprotonation Alkylation Addition of Alkylating Agent Deprotonation->Alkylation Workup Aqueous Workup and Extraction Alkylation->Workup Purification Purification Workup->Purification Product N-Alkylated Pyrazolone Purification->Product

Caption: General workflow for the N-alkylation of pyrazolones.

Reactions at the C4-Position: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This reaction allows for the formation of a carbon-carbon bond between the pyrazolone core and various aryl or heteroaryl boronic acids, leading to a diverse library of derivatives.

  • To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for several hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O10070-90[8]
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O9075-95[9]
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11065-85[8]

Note: Yields are based on analogous bromopyrazole coupling reactions and may vary for the specific substrate.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition (R-Br) Pd0->Ox_Add Transmetal Transmetalation (Ar-B(OH)₂) Ox_Add->Transmetal Red_Elim Reductive Elimination (R-Ar) Transmetal->Red_Elim Red_Elim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactions involving the Active Methylene Group: Knoevenagel Condensation

In its tautomeric form, 3-methyl-4-bromo-1H-pyrazol-5-ol, the C4 position can be considered an active methylene group. However, the presence of the bromo substituent significantly alters its reactivity compared to unsubstituted pyrazolones. A more relevant reaction for derivatization at this position after the potential removal of the bromine is the Knoevenagel condensation. For the parent 3-methyl-1H-pyrazol-5(4H)-one, this reaction is well-documented.[10][11][12]

This protocol is for the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with an aldehyde, which is a common reaction for this class of compounds.[10]

  • A mixture of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2.0 eq) and an aromatic aldehyde (1.0 eq) is dissolved in a suitable solvent such as ethanol.

  • A catalytic amount of a base, such as piperidine or sodium acetate, is added.[10]

  • The reaction mixture is stirred at room temperature or refluxed for a period of time, monitored by TLC.

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

  • The solid product is washed with a cold solvent and dried.

Table 4: Knoevenagel Condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with Various Aldehydes

AldehydeCatalystSolventYield (%)Reference
BenzaldehydePiperidineEthanol92[10]
4-ChlorobenzaldehydePiperidineEthanol95[10]
4-NitrobenzaldehydeSodium AcetateEthanol97[10]

Potential Derivatives and Their Applications

The derivatization of this compound opens up a vast chemical space with potential applications in drug discovery and materials science.

Kinase Inhibitors

The pyrazole scaffold is a key component of numerous approved kinase inhibitors.[1][13][14][15][16] By applying the Suzuki-Miyaura coupling, a variety of aryl and heteroaryl groups can be introduced at the C4 position, which can be designed to interact with the ATP-binding site of specific kinases. Further modification at the N1 position can enhance potency and selectivity.

G Pyrazolone This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Pyrazolone->Suzuki N_Alkylation N-Alkylation Suzuki->N_Alkylation Kinase_Inhibitor Potential Kinase Inhibitors N_Alkylation->Kinase_Inhibitor

Caption: Synthetic strategy towards pyrazolone-based kinase inhibitors.

Antimicrobial and Anticancer Agents

Pyrazolone derivatives have shown significant promise as antimicrobial and anticancer agents.[2][17] The introduction of different functional groups through the reactions described above can lead to novel compounds with enhanced biological activity. For instance, the incorporation of halogenated phenyl rings via Suzuki coupling has been shown to improve the antimicrobial properties of some heterocyclic compounds.

Fluorescent Probes and Dyes

The extended π-systems that can be created through C-C bond-forming reactions make pyrazolone derivatives attractive candidates for the development of fluorescent probes and dyes. The electronic properties of these molecules can be fine-tuned by the choice of substituents, allowing for the design of materials with specific absorption and emission characteristics.

Conclusion

This compound is a highly valuable and versatile building block. Its reactivity at multiple sites allows for the straightforward synthesis of a wide array of derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of new pharmaceuticals, agrochemicals, and functional materials. The continued investigation into the chemistry of this and related pyrazolones is expected to yield novel molecules with significant scientific and commercial value.

References

Tautomerism in 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. Pyrazolone scaffolds are crucial in medicinal chemistry, and understanding their tautomeric equilibria is paramount for predicting molecular interactions, physicochemical properties, and biological activity. This document synthesizes spectroscopic and computational data from analogous compounds to provide a robust framework for investigating the title compound.

Introduction to Pyrazolone Tautomerism

Pyrazolone derivatives are characterized by their ability to exist in multiple tautomeric forms, primarily through prototropic shifts. For this compound, three principal tautomers are expected to be in equilibrium: the keto (CH), enol (OH), and NH forms. The position of this equilibrium is highly sensitive to the chemical environment, including the solvent, pH, temperature, and the nature of substituents on the pyrazolone ring.[1][2] The interplay between these forms is critical in drug design, as each tautomer presents a unique three-dimensional shape and set of hydrogen bonding capabilities, which dictates its interaction with biological targets.

Potential Tautomeric Forms of this compound

The principal tautomeric forms of this compound are depicted below. The equilibrium between these forms involves the migration of a proton.

Tautomers Keto Keto (CH) Form This compound Enol Enol (OH) Form 4-Bromo-5-hydroxy-3-methyl-1H-pyrazole Keto->Enol Keto-Enol Tautomerism NH NH Form 4-Bromo-3-methyl-2H-pyrazol-5-one Keto->NH Prototropic Shift

Caption: Tautomeric equilibria for this compound.

Factors Influencing Tautomeric Equilibrium

The predominance of a particular tautomer is governed by a delicate balance of electronic and steric effects, as well as intermolecular interactions with the surrounding medium.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a significant role. In nonpolar solvents like CDCl₃ or C₆D₆, pyrazolones tend to exist as dimers, often favoring the OH-form through intermolecular hydrogen bonds.[3] In contrast, polar aprotic solvents like DMSO-d₆ can disrupt these dimers and may favor the CH or NH forms.[4] The preponderance of the OH-form in DMSO-d₆ for some pyrazolones can be attributed to hydrogen bonding between the solvent's oxygen atom and the hydroxyl proton of the solute.[4]

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring significantly influences tautomeric preference. Electron-donating groups, such as methyl (CH₃), tend to favor the C3-tautomer (NH form in this context), while electron-withdrawing groups can stabilize other forms.[5] The bromine atom at the C4 position, being electron-withdrawing, will also impact the electron distribution and relative stability of the tautomers.

  • Temperature: Temperature can affect the tautomeric equilibrium, with higher temperatures potentially favoring the population of less stable tautomers. However, the energy barriers for proton transfer are often low, leading to rapid interconversion at room temperature.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric composition of pyrazolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[3] Key experiments include ¹H, ¹³C, and ¹⁵N NMR.

Methodology:

  • Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.

  • ¹H NMR: Analyze the chemical shifts and coupling constants. The presence of distinct signals for the CH, OH, and NH protons can indicate the presence of different tautomers. In cases of rapid equilibrium, averaged signals may be observed.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (C5) and the carbons of the pyrazole ring (C3 and C4) are particularly informative. The C5 chemical shift can distinguish between the keto (>190 ppm) and enol (<165 ppm) forms.[3]

  • ¹⁵N NMR: The chemical shifts of the nitrogen atoms (N1 and N2) are highly sensitive to their chemical environment and protonation state, providing unambiguous evidence for the predominant tautomeric form.[6]

  • Low-Temperature NMR: In cases of fast exchange, lowering the temperature can slow down the interconversion, allowing for the observation of individual tautomers.

Data for Analogous Compounds:

The following table summarizes ¹³C and ¹⁵N NMR chemical shift data for a related compound, 1-phenyl-1H-pyrazol-3-ol and its 4-bromo derivative, which can serve as a reference for interpreting the spectra of this compound.

CompoundSolventNucleusC3 (ppm)C4 (ppm)C5 (ppm)N1 (ppm)N2 (ppm)Reference
1-Phenyl-1H-pyrazol-3-olCDCl₃¹³C164.094.2129.1--[3]
¹⁵N---192.1245.9[3]
4-Bromo-1-phenyl-1H-pyrazol-3-olCDCl₃¹³C160.682.2129.1--[3]
¹⁵N---191.7247.9[3]
4-Bromo-1-phenyl-1H-pyrazol-3-olDMSO-d₆¹³C-----[3]
¹⁵N---190.0262.0[3]
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, although overlapping broad absorption maxima can complicate the analysis.[2] The method is particularly useful for observing changes in the tautomeric population upon altering solvent polarity or through photoisomerization.[2]

Methodology:

  • Solvent Study: Record the UV-Vis spectra of the compound in a series of solvents with varying polarities (e.g., cyclohexane, ethanol, acetonitrile).

  • Spectral Deconvolution: Use algorithms to decompose the overlapping absorption spectra into individual components corresponding to each tautomer.[7]

  • Photoirradiation Studies: Irradiate the sample with UV light to investigate the potential for photoinduced tautomerization.[2]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[6]

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.[8]

  • Data Collection and Structure Refinement: Collect diffraction data using a diffractometer and solve the crystal structure to determine bond lengths, bond angles, and the positions of hydrogen atoms, which definitively identifies the tautomer.[8]

Computational Chemistry Approach

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for assigning experimental spectroscopic data.[9]

Methodology:

  • Geometry Optimization: Optimize the molecular geometries of all possible tautomers in the gas phase and in different solvent media using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[9]

  • Energy Calculations: Calculate the total energies, Gibbs free energies (ΔG), and enthalpies (ΔH) of the optimized structures to determine their relative stabilities.[9] The tautomeric equilibrium constant (K_eq) can be predicted from the difference in Gibbs free energy.[9]

  • Spectroscopic Prediction: Calculate NMR chemical shifts (using methods like GIAO), vibrational frequencies (for IR spectra), and electronic transitions (for UV-Vis spectra) to aid in the interpretation of experimental data.

Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) in various solvents Tautomer_ID Tautomer Identification & Quantification NMR->Tautomer_ID UV_Vis UV-Vis Spectroscopy (Solvent & Photo-irradiation) UV_Vis->Tautomer_ID X_ray X-ray Crystallography (Solid State) X_ray->Tautomer_ID DFT DFT Calculations (B3LYP/6-311++G(d,p)) Geom_Opt Geometry Optimization DFT->Geom_Opt Energy_Calc Energy & ΔG Calculation Geom_Opt->Energy_Calc Spec_Pred Spectra Prediction (NMR, IR, UV-Vis) Energy_Calc->Spec_Pred Spec_Pred->Tautomer_ID

Caption: Workflow for the investigation of pyrazolone tautomerism.

Conclusion

The tautomeric behavior of this compound is a complex phenomenon influenced by a multitude of factors. A multi-pronged approach combining advanced spectroscopic techniques, particularly multi-nuclear NMR, with high-level computational modeling is essential for a thorough understanding. The insights gained from such studies are invaluable for the rational design of novel pyrazolone-based therapeutic agents, enabling the fine-tuning of their physicochemical properties and biological activities. The experimental and computational protocols outlined in this guide, based on established methodologies for analogous compounds, provide a solid foundation for the comprehensive investigation of this important molecule.

References

Spectroscopic data (NMR, IR, Mass Spec) of "4-Bromo-3-methyl-1H-pyrazol-5(4H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis of the spectroscopic characteristics of the parent compound, 3-methyl-1H-pyrazol-5(4H)-one, and provides theoretically predicted data for the target compound, this compound. This approach, combining experimental and predictive data, offers a robust resource for the identification and characterization of this and similar pyrazolone derivatives.

Spectroscopic Data Summary

The following tables summarize the experimental spectroscopic data for 3-methyl-1H-pyrazol-5(4H)-one and the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
3-methyl-1H-pyrazol-5(4H)-one[1]DMSO-d₆2.07s3H-CH₃
5.20s2H-CH₂-
10.50 (broad)s1H-NH-
This compound (Predicted) DMSO-d₆~2.1-2.2s3H-CH₃
~4.5-5.0s1H-CH(Br)-
~11.0-12.0 (broad)s1H-NH-

Table 2: ¹³C NMR Data (Predicted)

CompoundSolventChemical Shift (δ) ppmAssignment
This compound (Predicted) DMSO-d₆~11-13-CH₃
~40-45-CH(Br)-
~155-160C=O
~160-165C-CH₃
Infrared (IR) Spectroscopy

Table 3: IR Data

CompoundSample PhaseWavenumber (cm⁻¹)Assignment
3-methyl-1H-pyrazol-5(4H)-one[1]KBr3380N-H stretch
1650C=O stretch
1542C=N stretch
This compound (Predicted) KBr~3300-3400N-H stretch
~1650-1670C=O stretch
~1530-1550C=N stretch
~550-650C-Br stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]+ m/zKey Fragments (Predicted)
3-methyl-1H-pyrazol-5(4H)-one[1]EI98Not specified
This compound (Predicted) ESI or EI176/178 (isotope pattern)[M-Br]+, [M-CO]+, [M-HNCO]+

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of pyrazolone derivatives, which can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of 4-halo-pyrazolones involves the direct halogenation of the parent pyrazolone.

  • Dissolution: Dissolve 3-methyl-1H-pyrazol-5(4H)-one in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Bromination: Add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture is typically poured into ice water to precipitate the product.

  • Purification: The crude product is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets.

  • Mass Spectrometry: Mass spectra can be obtained using either electron ionization (EI) or electrospray ionization (ESI) techniques on a mass spectrometer.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

In-Depth Technical Guide: Solubility and Stability of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom and a methyl group to the pyrazolone core, as in 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, is expected to modulate its physicochemical properties, including solubility and stability, which are critical parameters in drug development. Understanding these properties is essential for formulation, dosage form design, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of this compound, along with detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from related pyrazolone structures. The presence of a polar pyrazolone ring suggests potential for hydrogen bonding, while the bromo and methyl substituents will influence its lipophilicity.

Table 1: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
WaterSparingly soluble to insolubleThe hydrophobic bromo and methyl groups likely decrease aqueous solubility compared to the parent pyrazolone.
Methanol, EthanolSolublePolar protic solvents are expected to effectively solvate the polar pyrazolone ring.
DichloromethaneSolubleThe overall moderate polarity of the molecule suggests solubility in this solvent.
AcetoneSolubleA polar aprotic solvent that should be capable of dissolving the compound.
HexaneInsolubleThe compound is likely too polar to be soluble in nonpolar aliphatic hydrocarbons.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent that is a good solvent for a wide range of organic compounds.

Table 2: Predicted Stability of this compound under Different Conditions

ConditionPredicted StabilityRationale
pH
Acidic (pH 1-3)Potentially unstableThe pyrazolone ring may be susceptible to hydrolysis under strong acidic conditions.
Neutral (pH 6-8)Likely stableMost organic compounds exhibit good stability at neutral pH.
Basic (pH 9-12)Potentially unstableThe amide-like bond in the pyrazolone ring could be susceptible to base-catalyzed hydrolysis.
Temperature
Refrigerated (2-8 °C)StableLow temperatures are generally favorable for the stability of organic compounds.
Room Temperature (20-25 °C)Likely stable for short periodsLong-term storage may require controlled conditions.
Elevated Temperature (>40 °C)Prone to degradationThermal decomposition is a common degradation pathway for organic molecules.
Light
UV/Visible LightPotentially photosensitiveThe presence of chromophores in the heterocyclic ring system may lead to photodegradation.

Experimental Protocols

The following are detailed methodologies for the experimental determination of solubility and stability.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate (Shake at constant T) A->B 24-48h C Separate solid and liquid phases B->C Centrifuge/Filter D Quantify concentration in liquid C->D HPLC-UV E Calculate solubility D->E

Solubility Determination Workflow
Stability Testing

Stability testing is crucial to determine the shelf-life and storage conditions.

Protocol:

  • Sample Preparation: Prepare multiple samples of this compound in the desired formulation and packaging.

  • Storage Conditions: Store the samples under various conditions as outlined in ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH). Also, include photostability testing.

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).

  • Analysis: Analyze the samples for physical changes (appearance, color) and chemical changes (assay of the active substance, presence of degradation products) using a stability-indicating HPLC method.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf-life.

G cluster_1 Stability Testing Workflow Start Prepare Samples Storage Store at Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) Start->Storage Pull Pull Samples at Time Points Storage->Pull 0, 3, 6, 12... months Analyze Analyze for Purity and Degradants Pull->Analyze Stability-Indicating HPLC Evaluate Evaluate Data and Determine Shelf-Life Analyze->Evaluate

Stability Testing Workflow

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for this compound, a generalized logical relationship for its potential development as a drug candidate is presented below. This workflow outlines the critical stages from initial characterization to preclinical studies.

G cluster_2 Drug Development Logical Flow A Synthesis and Purification B Physicochemical Characterization (Solubility, Stability) A->B C In Vitro Biological Screening B->C D Lead Optimization C->D D->C Iterative Improvement E In Vivo Efficacy and Toxicity D->E F Preclinical Candidate Selection E->F

Drug Development Logical Flow

Conclusion

While specific experimental data for this compound is currently unavailable, this guide provides a robust framework for its characterization based on the known properties of related pyrazolone compounds and established analytical methodologies. The predicted solubility and stability profiles, along with the detailed experimental protocols, offer a solid starting point for researchers and drug development professionals. Empirical determination of these properties is a critical next step in evaluating the potential of this compound as a therapeutic agent.

Potential Biological Activity of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the heterocyclic compound 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on the well-established and diverse biological activities of the broader pyrazolone chemical class. Pyrazolone derivatives have historically been a rich source of therapeutic agents, demonstrating a wide spectrum of effects including anti-inflammatory, antimicrobial, and anticancer activities. This guide summarizes the key biological activities associated with substituted pyrazolones, provides representative experimental protocols for their evaluation, and visualizes potential mechanisms and workflows to inform future research and drug development efforts centered on this compound.

Introduction: The Pyrazolone Scaffold in Medicinal Chemistry

The pyrazolone ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1] Since the discovery of antipyrine in the late 19th century, pyrazolone derivatives have been extensively investigated, leading to the development of prominent non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and dipyrone.[2] The versatility of the pyrazolone core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activities. The introduction of a bromine atom, as in this compound, can significantly influence the compound's lipophilicity, metabolic stability, and target-binding interactions, making it a molecule of considerable interest for drug discovery programs.

Potential Biological Activities

Based on the extensive research on analogous pyrazolone structures, this compound is hypothesized to possess the following biological activities:

Anti-inflammatory Activity

Pyrazolone derivatives are renowned for their anti-inflammatory properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2] The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many pyrazolone-based NSAIDs exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Antimicrobial Activity

Various substituted pyrazoles and pyrazolones have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[3][4] The presence of a halogen, such as bromine, on the pyrazole ring has been shown in some derivatives to enhance antimicrobial potency.[5][6][7] The proposed mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity

Emerging research has highlighted the potential of pyrazolone derivatives as anticancer agents.[8] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression. For instance, some pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Quantitative Data for Representative Pyrazolone Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the activities of other representative pyrazolone and pyrazole derivatives to provide a comparative context.

Compound ClassActivityAssayTarget Organism/Cell LineResult (IC50/MIC)Reference
Halopyrazole DerivativeAntibacterialMicrodilutionS. pyogenesMIC: 4 µg/mL[3]
Halopyrazole DerivativeAntibacterialMicrodilutionMRSAMIC: 4 µg/mL[3]
Halopyrazole DerivativeAntifungalMicrodilutionC. albicansMIC: 4 µg/mL[3]
Pyrazole DerivativeAnticancerMTT AssayMCF-7 (Breast Cancer)IC50: 15.54 µM[4]
Pyrazolone DerivativeAntioxidantDPPH Assay-IC50: 2.6 - 7.8 µM
Pyrazole DerivativePDE10A InhibitionScintillation ProximityHuman Recombinant PDE10AIC50: 0.24 - 81.4 nM

Experimental Protocols

The following are representative, detailed methodologies for assessing the key potential biological activities of this compound.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1/COX-2) Inhibition

Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 activity.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin, glutathione, and a suitable solvent for the test compound (e.g., DMSO).

  • Procedure: a. The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at room temperature. b. The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. c. The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C. d. The reaction is terminated by the addition of a stop solution (e.g., HCl). e. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

Methodology:

  • Microbial Strains: A panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

  • Procedure: a. A serial two-fold dilution of the test compound is prepared in the appropriate culture medium in a 96-well microtiter plate. b. Each well is inoculated with a standardized suspension of the microbial strain. c. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Assay: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Cells are seeded in a 96-well plate and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). c. After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). d. The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential anti-inflammatory signaling pathway that could be modulated by pyrazolone derivatives and a general workflow for screening their biological activity.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection_Platelet_Function GI_Protection_Platelet_Function Prostaglandins_COX1->GI_Protection_Platelet_Function Inflammation_Pain Inflammation_Pain Prostaglandins_COX2->Inflammation_Pain Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->COX2 Induces Pyrazolone_Derivative Pyrazolone_Derivative Pyrazolone_Derivative->COX2 Inhibits

Caption: Potential Anti-inflammatory Mechanism of Pyrazolone Derivatives.

biological_screening_workflow Start Start: 4-Bromo-3-methyl- 1H-pyrazol-5(4H)-one Primary_Screening Primary In Vitro Screening Start->Primary_Screening Anti_inflammatory_Assay Anti-inflammatory (COX-1/COX-2) Primary_Screening->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial (MIC) Primary_Screening->Antimicrobial_Assay Anticancer_Assay Anticancer (MTT) Primary_Screening->Anticancer_Assay Hit_Identification Hit Identification Anti_inflammatory_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Anticancer_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active Candidate_Selection Drug Candidate Selection Hit_Identification->Candidate_Selection Inactive In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies In_Vivo_Studies->Candidate_Selection

Caption: General Workflow for Biological Activity Screening.

Conclusion and Future Directions

While this compound remains an under-investigated molecule, the extensive body of research on the pyrazolone scaffold strongly suggests its potential as a biologically active compound. The presence of the bromo and methyl substituents provides a unique chemical entity that warrants further investigation. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to definitively characterize its anti-inflammatory, antimicrobial, and anticancer properties. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for these future research endeavors.

References

The Versatile Building Block: A Technical Guide to 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Among the numerous pyrazole derivatives, 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one (CAS No. 51395-52-9) emerges as a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. Its strategic placement of a reactive bromine atom on the pyrazolone core allows for a diverse range of chemical transformations, making it an essential tool for the modern synthetic chemist.

This technical guide provides an in-depth overview of this compound, including its synthesis, key reactions, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 51395-52-9
Molecular Formula C₄H₅BrN₂O
Molecular Weight 177.00 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar organic solvents

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process, starting from readily available starting materials. The first step involves the synthesis of the parent pyrazolone, followed by a regioselective bromination at the C4 position.

synthesis_workflow cluster_0 Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one cluster_1 Step 2: Bromination Ethyl acetoacetate Ethyl acetoacetate Reaction1 Cyclocondensation Ethyl acetoacetate->Reaction1 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction1 3-methyl-1H-pyrazol-5(4H)-one 3-methyl-1H-pyrazol-5(4H)-one Reaction1->3-methyl-1H-pyrazol-5(4H)-one Reaction2 Electrophilic Bromination 3-methyl-1H-pyrazol-5(4H)-one->Reaction2 Brominating_agent N-Bromosuccinimide (NBS) or Bromine (Br2) Brominating_agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

This procedure is adapted from established methods for pyrazolone synthesis.

  • Materials: Ethyl acetoacetate, Hydrazine hydrate, Ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 equiv) and ethanol.

    • Slowly add hydrazine hydrate (1.0 equiv) to the stirred solution. An exothermic reaction may be observed.

    • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of this compound

The bromination of the active methylene group at the C4 position is a key step. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.

  • Materials: 3-methyl-1H-pyrazol-5(4H)-one, N-Bromosuccinimide (NBS), Acetonitrile or Dichloromethane.

  • Procedure:

    • Dissolve 3-methyl-1H-pyrazol-5(4H)-one (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

    • Add N-Bromosuccinimide (1.0-1.1 equiv) portion-wise to the solution at room temperature, while stirring.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reactivity and Applications in Organic Synthesis

The bromine atom at the C4 position of this compound serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This reactivity is central to its utility as a building block.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent substrate for coupling with aryl and heteroaryl boronic acids or their esters, providing access to a diverse library of 4-substituted pyrazolone derivatives. These products are often key intermediates in the synthesis of kinase inhibitors.

suzuki_coupling Start 4-Bromo-3-methyl- 1H-pyrazol-5(4H)-one Product 4-Aryl/Heteroaryl- 3-methyl-1H-pyrazol-5(4H)-one Start->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3, Na2CO3) Base->Product kinase_pathway cluster_0 Cell Signaling Cascade Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Leads to Inhibitor Pyrazolone-based Kinase Inhibitor Inhibitor->Kinase_A Inhibits

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, a key intermediate in the development of various biologically active compounds. The synthesis involves the direct bromination of 3-methyl-1H-pyrazol-5(4H)-one at the C4 position. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the synthesis workflow.

Introduction

Pyrazolone derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The targeted compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other potential therapeutic agents. The introduction of a bromine atom at the C4 position of the pyrazolone ring provides a reactive handle for further functionalization through various cross-coupling reactions. This protocol outlines a straightforward and efficient method for the regioselective bromination of the readily available starting material, 3-methyl-1H-pyrazol-5(4H)-one.

Data Presentation

ParameterValue
Starting Material 3-methyl-1H-pyrazol-5(4H)-one
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Glacial Acetic Acid
Reaction Temperature Room Temperature
Reaction Time 2-4 hours
Expected Yield 85-95%
Product Appearance White to off-white solid

Experimental Protocol

Synthesis of 3-methyl-1H-pyrazol-5(4H)-one (Starting Material)

A common method for the synthesis of the starting material, 3-methyl-1H-pyrazol-5(4H)-one, involves the condensation of ethyl acetoacetate with hydrazine hydrate.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and ethanol.

  • Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.

Synthesis of this compound

This protocol describes the direct bromination of 3-methyl-1H-pyrazol-5(H)-one using N-bromosuccinimide (NBS) in glacial acetic acid.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should show a lower Rf value than the brominated product.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any residual acetic acid and succinimide.

    • Further wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.

    • Dry the purified product, this compound, under vacuum.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis1 Synthesis of Starting Material cluster_intermediate Intermediate cluster_synthesis2 Bromination cluster_final Final Product ethyl_acetoacetate Ethyl Acetoacetate reaction1 Condensation ethyl_acetoacetate->reaction1 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction1 workup1 Precipitation & Filtration reaction1->workup1 pyrazolone 3-methyl-1H-pyrazol-5(4H)-one workup1->pyrazolone reaction2 Bromination with NBS in Acetic Acid pyrazolone->reaction2 workup2 Precipitation & Filtration reaction2->workup2 final_product This compound workup2->final_product

Caption: Synthesis workflow for this compound.

Application Notes and Protocols for 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential reaction mechanisms involving 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, a versatile heterocyclic building block. The protocols detailed below are based on established methodologies for structurally related pyrazolone derivatives and are intended to serve as a starting point for further investigation and optimization.

Introduction

This compound is a functionalized pyrazolone derivative with significant potential in medicinal chemistry and drug discovery. The pyrazolone scaffold is a well-established pharmacophore found in numerous therapeutic agents exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The presence of a bromine atom at the C4 position and a reactive methylene group offers multiple avenues for synthetic diversification, making it a valuable intermediate for the generation of novel bioactive molecules.[2]

This document outlines key reaction pathways for the modification of this compound, including reactions at the C4-position and transformations involving the C4-bromo substituent.

Key Reactive Sites and Tautomerism

This compound can exist in several tautomeric forms, primarily the keto (CH), enol (OH), and NH forms. The predominant tautomer can be influenced by the solvent and the presence of other reagents. The reactivity of the molecule is a reflection of this tautomeric equilibrium. The primary sites for chemical modification are the active methylene group at the C4 position (in the keto tautomer) and the bromine atom, which can participate in various cross-coupling reactions.

Application 1: Knoevenagel Condensation and Michael Addition at the C4-Position

The active methylene group at the C4 position of the pyrazolone ring is susceptible to condensation with aldehydes and ketones, in a reaction known as the Knoevenagel condensation. This is often followed by a Michael addition of a second equivalent of the pyrazolone, leading to the formation of 4,4'-(arylmethylene)bis(pyrazol-5-ol) derivatives. These compounds have demonstrated significant biological activities, including antioxidant and anticancer properties.[4][5]

Proposed Reaction Mechanism:

The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene group at C4, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, leading to a Knoevenagel condensation product after dehydration. A subsequent Michael addition of a second pyrazolone molecule to the activated double bond of the Knoevenagel adduct yields the final bis(pyrazol-5-ol) product.

Knoevenagel_Michael cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition Pyrazolone1 This compound Enolate Enolate Intermediate Pyrazolone1->Enolate -H+ Pyrazolone2 This compound Aldehyde Ar-CHO Knoevenagel_Adduct Knoevenagel Adduct Base Base Enolate->Knoevenagel_Adduct + Ar-CHO - H2O Michael_Product 4,4'-(Arylmethylene)bis- (4-bromo-3-methyl-1H-pyrazol-5-ol) Knoevenagel_Adduct->Michael_Product Pyrazolone2->Michael_Product

Caption: Proposed mechanism for the formation of bis(pyrazol-5-ol) derivatives.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds and allow for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C4 position, further diversifying the chemical space of pyrazolone derivatives for drug discovery.[6][7][8]

Proposed Suzuki-Miyaura Coupling Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the bromopyrazolone to a Pd(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and finally, reductive elimination to yield the C4-arylated pyrazolone and regenerate the Pd(0) catalyst.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R 4-Aryl-3-methyl- 1H-pyrazol-5(4H)-one Reductive\nElimination->Ar-R R-B(OH)2 R-B(OH)2 (Boronic Acid) R-B(OH)2->Transmetalation Base Base Base->Transmetalation Pyrazolone-Br 4-Bromo-3-methyl- 1H-pyrazol-5(4H)-one Pyrazolone-Br->Oxidative\nAddition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4,4'-(Arylmethylene)bis(4-bromo-3-methyl-1H-pyrazol-5-ols)

This protocol is adapted from the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).[4]

  • To a solution of an aromatic aldehyde (1.0 mmol) and this compound (2.0 mmol) in ethanol (10 mL) in a round-bottomed flask, add a catalytic amount of a base such as piperidine or sodium acetate (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, the product can be isolated by evaporation of the solvent followed by purification by column chromatography on silica gel or recrystallization from a suitable solvent system.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure for the Suzuki-Miyaura coupling of bromo-substituted heterocycles.[7][9]

  • In a reaction vessel, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol) or a pre-catalyst like XPhos Pd G2 (0.02-0.05 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for analogous reactions found in the literature. These should serve as a guide for optimizing the reactions of this compound.

Table 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) [4]

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydeNaOAc70% EtOH295
24-ChlorobenzaldehydeNaOAc70% EtOH292
34-MethoxybenzaldehydeNaOAc70% EtOH390
44-NitrobenzaldehydeNaOAc70% EtOH1.598

Table 2: Suzuki-Miyaura Coupling of Bromo-Substituted Pyrazoles [9][10]

EntryBromo-PyrazoleBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O10085
24-Bromopyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O10081
34-Bromopyrazole2-Thiopheneboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O10065

Concluding Remarks

This compound is a promising scaffold for the development of novel compounds with potential therapeutic applications. The synthetic routes outlined in these application notes provide a foundation for the exploration of its chemical reactivity. Researchers are encouraged to adapt and optimize these protocols to synthesize and evaluate new derivatives for various biological targets.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_analysis Analysis and Characterization cluster_development Drug Development Pipeline Start This compound Reaction1 Knoevenagel/Michael Reaction (Protocol 1) Start->Reaction1 Reaction2 Suzuki-Miyaura Coupling (Protocol 2) Start->Reaction2 Product1 4,4'-(Arylmethylene)bis- (4-bromo-3-methyl-1H-pyrazol-5-ol)s Reaction1->Product1 Product2 4-Aryl-3-methyl- 1H-pyrazol-5(4H)-ones Reaction2->Product2 Purification Purification (Chromatography/Recrystallization) Product1->Purification Product2->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Bioassay Biological Activity Screening Spectroscopy->Bioassay Lead_Opt Lead Optimization Bioassay->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow from synthesis to potential drug development.

References

Applications of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one as a versatile building block in medicinal chemistry. The unique structural features of this compound, including the reactive bromine atom and the pyrazolone core, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.

Introduction to this compound

This compound is a heterocyclic compound that serves as a key precursor in the development of novel therapeutic agents. The pyrazolone ring is a well-established pharmacophore found in numerous drugs with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The presence of a bromine atom at the 4-position provides a strategic handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of various substituents to modulate the pharmacological profile of the resulting derivatives.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Anticancer Agents: The pyrazole scaffold is a common feature in many kinase inhibitors. By modifying the 4-position of the pyrazolone ring, researchers can design potent and selective inhibitors of various kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JAKs).

  • Anti-inflammatory Drugs: Pyrazolone derivatives have a long history as anti-inflammatory agents. Modern research focuses on developing selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The this compound core can be elaborated to create dual inhibitors with improved safety profiles.

  • Antimicrobial Agents: The pyrazolone nucleus is also a scaffold for the development of novel antibacterial and antifungal agents.

Quantitative Data on Biological Activities of Pyrazolone Derivatives

The following tables summarize the in vitro biological activities of various pyrazolone derivatives, showcasing the potential of this scaffold in drug discovery. While not all compounds are direct derivatives of this compound, they highlight the therapeutic promise of the pyrazolone core.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3i RKO (colorectal)9.9 ± 1.1[1]
3c RKO (colorectal)< 50[1]
3d RKO (colorectal)< 50[1]
P-6 HCT 116 (colon)0.37 ± 0.15[2]
P-6 MCF-7 (breast)0.44 ± 0.06[2]
P-20 HCT 116 (colon)0.41 ± 0.09[2]
P-20 MCF-7 (breast)0.56 ± 0.11[2]
Compound 22 MiaPaCa2 (pancreatic)0.247[3]
Compound 22 AsPC1 (pancreatic)0.315[3]
Compound 22 BxPC3 (pancreatic)0.924[3]
Compound 24 HepG2 (liver)0.05[3]
Compound 25 HepG2 (liver)0.028[3]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDKinase TargetIC₅₀ (nM)Reference
3f JAK13.4[4]
3f JAK22.2[4]
3f JAK33.5[4]
11b JAK118[4]
11b JAK215[4]
11b JAK319[4]
P-6 Aurora-A110 ± 30[2]
Compound 26 CDK1488[3]
Compound 28 CDK129[3]
Compound 28 CDK135.8[3]

Experimental Protocols

Synthesis of 3-methyl-1H-pyrazol-5(4H)-one (Starting Material)

This protocol describes the synthesis of the precursor to this compound.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Ice bath

  • Conical flask

  • Stirring apparatus

Procedure:

  • In a conical flask, take 0.1 mole of ethyl acetoacetate.

  • While stirring, add 0.2 mole of hydrazine hydrate in 20 ml of ethanol dropwise. The temperature will rise during the addition; maintain it at 60 °C.

  • A crystalline solid will form. Continue stirring the reaction mixture for an additional hour at room temperature.

  • Cool the flask in an ice bath to complete the crystallization.

  • Filter the separated solid and wash it with ice-cold ethanol.

  • Dry the product to obtain 3-methyl-1H-pyrazol-5(4H)-one. The expected yield is approximately 82%.[5]

Synthesis of this compound

This protocol describes the bromination of 3-methyl-1H-pyrazol-5(4H)-one.

Materials:

  • 3-methyl-1H-pyrazol-5(4H)-one

  • N-Bromosuccinimide (NBS) or Liquid Bromine

  • Chloroform or Acetonitrile/Water

  • Stirring apparatus

  • Reaction flask

  • UV lamp (for photochemical method)

Procedure (Method A: Using N-Bromosuccinimide):

  • Dissolve 3-methyl-1H-pyrazol-5(4H)-one in chloroform in a reaction flask.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • For photochemical bromination, irradiate the mixture with a UV lamp. The reaction time will influence the product distribution (mono- vs. di-bromination).[6]

  • Alternatively, the reaction can be performed in the absence of light, which may yield a mixture of 4-bromo and 4,4-dibromo products.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Procedure (Method B: Using Liquid Bromine):

  • In a reaction bottle, add 1H-pyrazole-3-carboxylic acid (as a related starting material example), water, liquid bromine, and a phase transfer catalyst like tetrabutylammonium bromide.

  • Stir the mixture magnetically and heat it to 100°C.[5]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Work-up the reaction mixture by adding water and extracting with a suitable organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolone derivatives and a general experimental workflow for their synthesis and evaluation.

G cluster_0 Synthesis Workflow start 3-methyl-1H-pyrazol-5(4H)-one bromination Bromination (e.g., NBS or Br2) start->bromination product 4-Bromo-3-methyl-1H- pyrazol-5(4H)-one bromination->product diversification Functionalization/ Derivatization product->diversification bioactive Bioactive Pyrazolone Derivatives diversification->bioactive screening Biological Screening (e.g., Kinase Assays, Cytotoxicity) bioactive->screening hit Hit Compounds screening->hit

Caption: General workflow for synthesis and screening.

G cluster_1 Anti-inflammatory Signaling Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Pyrazolone Pyrazolone Derivatives Pyrazolone->COX inhibition Pyrazolone->LOX inhibition

Caption: Inhibition of COX/LOX pathways.

G cluster_2 Anticancer Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation PTEN PTEN PTEN->PI3K inhibition Pyrazolone Pyrazolone Derivatives Pyrazolone->PI3K inhibition

Caption: Modulation of the PI3K/AKT pathway.

References

Application Notes and Protocols: 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one as a versatile building block for the creation of a diverse range of bioactive molecules. The protocols detailed herein are based on established palladium-catalyzed cross-coupling reactions, enabling the synthesis of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions.

Introduction

This compound is a key heterocyclic intermediate in medicinal chemistry. Its structure incorporates a reactive bromine atom at the C4 position, which serves as a handle for the introduction of various substituents through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the pyrazolone core, a scaffold known to be present in numerous pharmacologically active compounds. The applications of derivatives synthesized from this starting material are extensive, with notable examples demonstrating potent kinase inhibitory, antimicrobial, and pro-apoptotic activities.

Synthetic Applications and Protocols

The bromine atom at the C4 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These methods allow for the formation of C-C, C-N, and C-C (alkenyl) bonds, respectively, providing access to a wide array of substituted pyrazolone derivatives.

Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-3-methyl-1H-pyrazol-5(4H)-ones

This protocol describes the synthesis of 4-aryl-substituted pyrazolones, a class of compounds investigated for their kinase inhibitory activities.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Na₂CO₃ (2.5 equiv.).

    • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this process three times.

    • Add 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

    • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-pyrazol-5(4H)-one.

2. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-methyl-1H-pyrazol-5(4H)-ones

This protocol outlines the synthesis of 4-amino pyrazolone derivatives, which are precursors to potent kinase inhibitors and other bioactive compounds.[1][2]

  • Materials:

    • This compound

    • Amine (e.g., morpholine, aniline)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried reaction vial.

    • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

    • Add anhydrous toluene and seal the vial.

    • Heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the 4-amino-3-methyl-1H-pyrazol-5(4H)-one derivative.

3. Heck Reaction for the Synthesis of 4-Vinyl-3-methyl-1H-pyrazol-5(4H)-ones

This protocol details the formation of a carbon-carbon bond between the pyrazolone and an alkene, yielding vinyl-substituted pyrazolones.[3][4]

  • Materials:

    • This compound

    • Alkene (e.g., styrene, butyl acrylate)

    • Pd(OAc)₂ (Palladium(II) acetate)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • To a sealed tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.03 equiv.), and anhydrous DMF.

    • Add triethylamine (2.0 equiv.) to the mixture.

    • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography to afford the 4-vinyl-3-methyl-1H-pyrazol-5(4H)-one.

Data Presentation

The following tables summarize the biological activities of representative bioactive molecules synthesized from pyrazolone precursors.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
1 TBK10.2-[5]
2 Haspin57-[6]
3 CDK14132 (HCT116 Proliferation)HCT116[7]
4 ASK195 (Cell IC₅₀)-[8]
5 Akt161-[8]
6 Aurora A160-[8]

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Apoptotic PathwayReference
7 MCF-73.9 - 35.5Bcl-2 inhibition, p53 activation[9][10]
8 HT2925-100Intrinsic & Extrinsic[11][12]
9 MDA-MB-4686.45ROS generation, Caspase-3 activation[13]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
10 Bacillus subtilis1[14]
11 Staphylococcus aureus (MDR)4[15]
12 Gram-negative bacteria0.43 - 0.98[16]
13 Gram-positive bacteria0.95 - 0.98[16]

Signaling Pathways and Experimental Workflows

The bioactive molecules derived from this compound often exert their effects by modulating key cellular signaling pathways. Below are diagrammatic representations of these pathways and a general experimental workflow for the synthesis and evaluation of these compounds.

experimental_workflow start This compound coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Heck) start->coupling library Library of Bioactive Pyrazolone Derivatives coupling->library screening Biological Screening (Kinase Assays, Antimicrobial Assays, Anticancer Assays) library->screening hit Hit Compound Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate

Caption: General workflow for the synthesis and development of bioactive molecules.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bcl2 Bcl-2 mito Mitochondrion bcl2->mito bax Bax bax->mito p53 p53 p53->bax cyto_c Cytochrome c mito->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis pyrazole Pyrazole Derivative pyrazole->caspase8 Activates pyrazole->bcl2 Inhibits pyrazole->p53 Activates

Caption: Pyrazole derivatives can induce apoptosis through intrinsic and extrinsic pathways.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation pyrazole Pyrazole Derivative pyrazole->raf Inhibits pyrazole->mek Inhibits

Caption: Pyrazole derivatives can inhibit the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one as a scaffold for the synthesis and evaluation of novel anti-inflammatory agents. This document outlines a proposed synthetic strategy, detailed protocols for key anti-inflammatory assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Pyrazolone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] The core pyrazolone structure serves as a versatile scaffold in medicinal chemistry for the design of therapeutic agents.[2][4] The title compound, this compound, with its reactive bromine atom and pyrazolone core, presents a valuable starting point for the synthesis of new chemical entities with potential anti-inflammatory properties. These derivatives often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways like NF-κB and MAPK.[1]

Proposed Synthetic Pathway

While specific literature detailing the direct use of this compound for anti-inflammatory agent synthesis is not abundant, a plausible synthetic route can be proposed based on established pyrazolone chemistry. The active methylene group at the C4 position of the pyrazolone ring is reactive towards electrophiles, and this reactivity can be exploited for derivatization.

A proposed two-step synthesis to generate a library of pyrazolone derivatives is outlined below. This involves a Knoevenagel condensation with various aromatic aldehydes, followed by a substitution reaction to introduce further diversity.

G start This compound step1 Knoevenagel Condensation (Aromatic Aldehyde, Piperidine) start->step1 intermediate 4-(Arylidene)-4-bromo-3-methyl-1H-pyrazol-5(4H)-one Intermediate step1->intermediate step2 Nucleophilic Substitution (e.g., Amines, Thiols) intermediate->step2 product Diverse Pyrazolone Derivatives step2->product

Caption: Proposed synthetic workflow for pyrazolone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-(Arylidene)-3-methyl-1H-pyrazol-5(4H)-one Derivatives (General Procedure)

This protocol describes a general method for the Knoevenagel condensation of 4-unsubstituted 3-methyl-1H-pyrazol-5(4H)-one with aromatic aldehydes. A similar approach could be adapted for this compound, potentially leading to 4-arylidene-4-bromo derivatives, although reaction conditions might require optimization.

Materials:

  • 3-methyl-1H-pyrazol-5(4H)-one

  • Appropriate aromatic aldehyde

  • Ethanol or Dioxane

  • Piperidine

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of 3-methyl-1H-pyrazol-5(4H)-one (1 mmol) in absolute ethanol or dioxane (25 mL) in a round bottom flask, add the appropriate aromatic aldehyde (1 mmol).

  • Add a few drops of piperidine as a basic catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-arylidene-3-methyl-1H-pyrazol-5(4H)-one derivative.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating acute inflammation.[5][6][7]

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (synthesized pyrazolone derivatives)

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (at various doses).

  • Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the two isoforms of the cyclooxygenase enzyme.[8][9]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well plates

  • Incubator (37°C)

  • Plate reader for colorimetric or fluorometric detection, or LC-MS/MS for prostaglandin quantification

Procedure:

  • In a 96-well plate, add the assay buffer, hematin, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method (e.g., ELISA or LC-MS/MS).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 4: In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase, another key enzyme in the inflammatory pathway.[4][10]

Materials:

  • Soybean lipoxygenase (or other 15-LOX)

  • Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (100 mM, pH 7.5)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Quercetin)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare the enzyme solution in the appropriate buffer.

  • In a quartz cuvette, mix the buffer and the test compound solution (or DMSO for control).

  • Add the enzyme solution and incubate at room temperature for a few minutes.

  • Initiate the reaction by adding the substrate solution (linoleic acid or arachidonic acid).

  • Immediately measure the change in absorbance at 234 nm for several minutes. The formation of hydroperoxides from the substrate results in an increase in absorbance at this wavelength.

  • Calculate the rate of reaction for both the control and the inhibitor-containing samples.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Quantitative data from the anti-inflammatory assays should be summarized in clear and concise tables for easy comparison of the synthesized derivatives.

Table 1: In Vivo Anti-inflammatory Activity of Pyrazolone Derivatives in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle-0
Indomethacin1055.2 ± 4.5
Derivative 12035.8 ± 3.1
Derivative 22048.2 ± 4.2
Derivative 32025.1 ± 2.8
*Data are presented as mean ± SEM. Statistical significance (e.g., p < 0.05) compared to the vehicle control group is denoted by an asterisk. (Note: These are example data).

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazolone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin0.5 ± 0.15.2 ± 0.40.1
Celecoxib>1000.05 ± 0.01>2000
Derivative 115.3 ± 1.22.1 ± 0.37.3
Derivative 28.7 ± 0.90.9 ± 0.19.7
*IC50 values are presented as mean ± SD from three independent experiments. (Note: These are example data).

Table 3: In Vitro Lipoxygenase (LOX) Inhibitory Activity of Pyrazolone Derivatives

CompoundLOX Inhibition IC50 (µM)
Quercetin12.5 ± 1.1
Derivative 125.8 ± 2.3
Derivative 215.2 ± 1.5
*IC50 values are presented as mean ± SD from three independent experiments. (Note: These are example data).

Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrazolone derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The following diagrams illustrate the NF-κB and MAPK signaling cascades.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF activates Genes Inflammatory Gene Expression TF->Genes regulates

Caption: General overview of the MAPK signaling pathway.

References

Application Notes and Protocols for "4-Bromo-3-methyl-1H-pyrazol-5(4H)-one" in Anticancer Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one as a versatile starting material in the synthesis of novel anticancer compounds. The protocols detailed below are based on established methodologies for pyrazolone derivatization and offer a roadmap for developing new potential therapeutic agents.

Introduction

Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1] The core structure of this compound offers a unique scaffold for medicinal chemists. The presence of a bromine atom at the C4 position provides a reactive handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. This document outlines synthetic strategies and biological evaluation methods for developing novel anticancer agents from this promising precursor.

Synthetic Applications

The bromine atom at the 4-position of this compound is the key to its versatility in synthesizing a diverse library of anticancer compounds. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl/Heteroaryl-3-methyl-1H-pyrazol-5(4H)-ones

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it can be employed to synthesize 4-aryl or 4-heteroaryl derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which have shown significant potential as anticancer agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically sodium carbonate (2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-3-methyl-1H-pyrazol-5(4H)-one derivative.

Visualization of the Synthetic Workflow:

Suzuki_Coupling start This compound reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction catalyst Pd(PPh3)4, Base catalyst->reaction product 4-Aryl/Heteroaryl-3-methyl- 1H-pyrazol-5(4H)-one reaction->product purification Purification product->purification

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

In Vitro Anticancer Activity Evaluation

The newly synthesized pyrazolone derivatives should be evaluated for their anticancer activity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

MTT Assay Protocol
  • Cell Seeding: Seed human cancer cells (e.g., HepG-2, PC-3, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazolone derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of the Experimental Workflow:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Pyrazolone Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for cytotoxicity.

Quantitative Data Summary

The following tables summarize the anticancer activities of representative pyrazolone derivatives synthesized from 3-methyl-1H-pyrazol-5(4H)-one, which can serve as a benchmark for newly synthesized compounds from the 4-bromo analogue.

Table 1: In Vitro Anticancer Activity of 4-Arylidene-3-methyl-1H-pyrazol-5(4H)-one Derivatives [1]

CompoundRIC₅₀ (µM) vs. HepG-2IC₅₀ (µM) vs. PC-3IC₅₀ (µM) vs. HCT-116
2a Cinnamaldehyde12.3 ± 0.815.6 ± 1.118.2 ± 1.3
Doxorubicin -4.5 ± 0.35.8 ± 0.46.1 ± 0.5

Table 2: In Vitro Anticancer Activity of 4-(Arylazo)-3-methyl-1H-pyrazol-5(4H)-one Derivatives [1]

CompoundRIC₅₀ (µM) vs. HepG-2IC₅₀ (µM) vs. PC-3IC₅₀ (µM) vs. HCT-116
3a 4-Chlorophenyl10.5 ± 0.713.2 ± 0.916.5 ± 1.2
Doxorubicin -4.5 ± 0.35.8 ± 0.46.1 ± 0.5

Potential Signaling Pathways

Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms of action. Understanding the potential signaling pathways involved is crucial for rational drug design and development.

Visualization of a Potential Signaling Pathway:

Signaling_Pathway cluster_cell Cancer Cell Pyrazolone Pyrazole Derivative EGFR EGFR Pyrazolone->EGFR Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer compounds. The presence of the bromo substituent allows for extensive chemical modifications, enabling the generation of a diverse library of derivatives for biological screening. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for Reactions with 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations involving 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. This versatile building block is a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2] The presence of a reactive bromine atom and a nucleophilic active methylene group allows for diverse functionalization pathways.

I. Knoevenagel Condensation for the Synthesis of 4-Arylmethylene Derivatives

The active methylene group at the C4 position of the pyrazolone ring can undergo Knoevenagel condensation with various aldehydes to form 4-arylmethylene-bis(3-methyl-1H-pyrazol-5-ols).[3][4][5][6][7] This reaction is typically catalyzed by a weak base.

Experimental Protocol:

A general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde is as follows:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound and 0.5 mmol of the desired aromatic aldehyde in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivative.

Quantitative Data for Analogous Reactions:

The following table summarizes data from related Knoevenagel condensations with 3-methyl-1-phenyl-5-pyrazolone, which can be used as a reference for expected outcomes.

Aldehyde ReactantCatalystSolventReaction Time (min)Yield (%)Reference
BenzaldehydeNoneEthanol598[7]
4-ChlorobenzaldehydeNoneEthanol596[7]
4-NitrobenzaldehydeNoneEthanol1097[7]
4-MethoxybenzaldehydeNoneEthanol1095[7]

Logical Workflow for Knoevenagel Condensation:

Knoevenagel_Condensation Reactants This compound + Aromatic Aldehyde Solvent_Catalyst Ethanol Piperidine (cat.) Reactants->Solvent_Catalyst Dissolve Reaction_Conditions Reflux 4-6 hours Solvent_Catalyst->Reaction_Conditions Heat Workup Cooling & Filtration Reaction_Conditions->Workup Completion Product 4,4'-(Arylmethylene)bis- (3-methyl-1H-pyrazol-5-ol) Workup->Product Isolate

Caption: Workflow for the Knoevenagel condensation reaction.

II. Azo Coupling for the Synthesis of Azo Dyes

The C4 position of the pyrazolone ring is susceptible to electrophilic attack by diazonium salts, leading to the formation of brightly colored azo dyes.[8][9][10][11] This reaction is a cornerstone in the synthesis of various colorants.

Experimental Protocol:

A general procedure for the synthesis of an azo dye from this compound is as follows:

Part A: Diazotization of an Aromatic Amine

  • Dissolve 1.0 mmol of the desired aromatic amine in a mixture of 2.5 mL of concentrated hydrochloric acid and 2.5 mL of water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of 1.05 mmol of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve 1.0 mmol of this compound in 10 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the pyrazolone solution with vigorous stirring, while maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • The precipitated azo dye is collected by vacuum filtration, washed with cold water, and dried.

Quantitative Data for a Related Azo Coupling Reaction:

Aromatic AmineCoupling AgentBaseSolventTemperature (°C)Yield (%)Reference
4-AminophenolNaphthalen-2-olNaOHWater0-5Not specified[11]

Signaling Pathway for Azo Dye Synthesis:

Azo_Coupling Aromatic_Amine Aromatic Amine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aromatic_Amine->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling (NaOH, 0-5°C) Diazonium_Salt->Coupling Pyrazolone This compound Pyrazolone->Coupling Azo_Dye Azo Dye Product Coupling->Azo_Dye

Caption: Pathway for the synthesis of azo dyes.

III. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom at the C4 position can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds with aryl or heteroaryl boronic acids.[12][13][14][15][16] This allows for the synthesis of a wide range of substituted pyrazole derivatives.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura cross-coupling of this compound is as follows:

  • To a reaction vial, add 1.0 mmol of this compound, 1.5 mmol of the desired aryl or heteroaryl boronic acid, 2.0 mmol of a base (e.g., K₂CO₃ or K₃PO₄), and a catalytic amount of a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-pyrazol-5(4H)-one.

Quantitative Data for Analogous Suzuki-Miyaura Reactions:

The following table presents data for the Suzuki-Miyaura coupling of related brominated heterocyclic compounds.

Bromo-HeterocycleBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O11082[14]
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80High[16]

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents Pyrazolone This compound Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) Pyrazolone->Reaction_Setup Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Setup Catalyst Palladium Catalyst Catalyst->Reaction_Setup Base Base (e.g., K₂CO₃) Base->Reaction_Setup Heating Heating (80-100°C, 12-24h) Reaction_Setup->Heating Workup_Purification Aqueous Workup & Column Chromatography Heating->Workup_Purification Product 4-Aryl-3-methyl-1H-pyrazol-5(4H)-one Workup_Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocols are generalized procedures based on the reactivity of analogous compounds. Researchers should optimize the reaction conditions for their specific substrates and exercise appropriate safety precautions in the laboratory.

References

Application Notes and Protocols for Monitoring Reactions of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. The described techniques are essential for reaction optimization, impurity profiling, and ensuring the quality and consistency of pharmaceutical intermediates and final products.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds.[1] Accurate monitoring of its reactions is crucial for controlling product formation and minimizing side-product generation. This document outlines the application of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time or near real-time reaction analysis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a reaction mixture, including starting materials, intermediates, products, and byproducts.

General Experimental Workflow for HPLC Monitoring

The following diagram illustrates a typical workflow for monitoring a chemical reaction using HPLC.

HPLC_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling and Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Chemical Reaction (e.g., Synthesis involving This compound) Sampling Aliquoting & Quenching Reaction->Sampling Dilution Dilution with Mobile Phase Sampling->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Concentration vs. Time) Integration->Quantification

Caption: General workflow for HPLC-based reaction monitoring.
Protocol for RP-HPLC Analysis

This protocol is a general guideline and may require optimization based on the specific reaction being monitored.

Objective: To separate and quantify this compound and related reaction components.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • Reference standards for starting materials and expected products

  • Reaction mixture aliquots

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Eclipse XBD-C18, 250 mm × 4.6 mm, 5 µm)[2]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[2][3] A common starting point is a 20:80 ratio of water to methanol.[2]

  • Standard Solution Preparation: Prepare stock solutions of the starting material (this compound) and any available standards for intermediates and the final product in a suitable solvent (e.g., methanol).[2] From the stock solutions, prepare a series of calibration standards at different concentrations (e.g., 50, 80, 100, 120, and 150 µg/mL).[2]

  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to prevent further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.[2]

    • Set the UV detection wavelength. For pyrazolone derivatives, a wavelength of 206 nm has been used.[2]

    • Inject the prepared samples and standards into the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the starting material, intermediates, and product in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of each component in the reaction mixture at different time points using the calibration curve.

Quantitative Data Summary for a Representative HPLC Method

The following table summarizes typical parameters for an RP-HPLC method for the analysis of pyrazolone derivatives.[2]

ParameterValue
Column Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Water (0.1% TFA) : Methanol (20:80)
Flow Rate 1.0 mL/min
Detection (UV) 206 nm
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) 0.9995

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture, making it an excellent tool for identifying intermediates and determining the extent of reaction.[4] Proton (¹H) NMR is most commonly used for reaction monitoring due to its high sensitivity and rapid acquisition times.[5][6]

Workflow for In-situ NMR Reaction Monitoring

The diagram below outlines the process for monitoring a reaction directly within an NMR spectrometer or by using a flow-cell setup.

NMR_Workflow cluster_setup Reaction Setup cluster_nmr NMR Analysis cluster_processing Data Processing Reactor Reaction Vessel (NMR Tube or External Reactor) NMR_Spec NMR Spectrometer Reactor->NMR_Spec Transfer to Magnet Flow_Cell Flow Cell (Optional) Reactor->Flow_Cell Pump Data_Acq Time-course Data Acquisition (¹H NMR Spectra) NMR_Spec->Data_Acq Flow_Cell->NMR_Spec Processing Spectral Processing (Phasing, Baseline Correction) Data_Acq->Processing Integration Peak Integration Processing->Integration Analysis Kinetic Analysis Integration->Analysis

Caption: Workflow for NMR-based reaction monitoring.
Protocol for ¹H NMR Reaction Monitoring

This protocol provides a general method for monitoring a reaction using ¹H NMR.

Objective: To monitor the conversion of this compound to its product by observing changes in the ¹H NMR spectrum over time.

Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction conditions.

  • NMR tubes.

  • Internal standard (optional, for quantitative analysis).

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz).[7][8]

Procedure:

  • Reaction Setup:

    • In-situ Monitoring: If the reaction can be performed in an NMR tube, dissolve the starting materials in the appropriate deuterated solvent directly in the tube.

    • Flow Monitoring: For reactions requiring conditions not suitable for an NMR tube, set up the reaction in an external reactor connected to a flow cell within the NMR probe via tubing.[4]

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the starting materials before initiating the reaction.

    • Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).

    • Acquire a series of ¹H NMR spectra at regular time intervals throughout the course of the reaction.[5][6]

  • Data Processing and Analysis:

    • Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).

    • Identify characteristic peaks for the starting material, intermediates, and the product. For example, monitor the disappearance of a proton signal from the starting material and the appearance of a new signal from the product.

    • Integrate the areas of these characteristic peaks. The relative integrals can be used to determine the molar ratio of the components in the mixture.

    • Plot the relative concentration or conversion as a function of time to obtain a reaction profile.

Representative ¹H NMR Data for Pyrazolone Derivatives

The following table provides examples of ¹H NMR chemical shifts for protons in related pyrazolone structures, which can serve as a reference for identifying key structural motifs.[8][9]

Functional GroupRepresentative Chemical Shift (δ, ppm)
Methyl Protons (-CH₃)2.1 - 2.3
Olefinic Proton (=CH-)7.1 - 7.2
Aromatic Protons (Ar-H)7.0 - 7.8
Methylene Bridge Proton (-CH-)4.8 - 5.0

Note: The exact chemical shifts for this compound and its reaction products will be dependent on the specific molecular structure and the solvent used.

Concluding Remarks

The choice between HPLC and NMR for reaction monitoring will depend on the specific requirements of the analysis. HPLC is often preferred for quantitative analysis of complex mixtures due to its high resolving power and sensitivity. NMR, on the other hand, provides more detailed structural information, which is invaluable for identifying unknown intermediates and byproducts. In many cases, a combination of both techniques provides the most comprehensive understanding of a chemical reaction. The protocols and data presented here serve as a starting point for developing robust analytical methods for monitoring reactions of this compound.

References

The Pivotal Role of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one stands as a critical intermediate in the synthesis of a variety of pharmaceutical agents. Its versatile reactivity, stemming from the presence of a reactive bromine atom and a pyrazolone core, makes it a valuable building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors and anti-cancer drugs. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this intermediate for pharmaceutical synthesis.

Introduction to this compound

This compound, with the CAS Number 51395-52-9, is a pyrazolone derivative that serves as a versatile scaffold in medicinal chemistry. The pyrazolone ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The bromine atom at the 4-position provides a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This strategic functionalization is key to modulating the pharmacological profile of the resulting compounds.

Application in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The pyrazole scaffold has been identified as a "privileged structure" in the design of these inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of various kinases. This compound is a key intermediate in the synthesis of a new generation of kinase inhibitors.

While a specific marketed drug directly synthesized from this compound is not prominently disclosed in publicly available literature, its utility is evident in the synthesis of numerous investigational compounds and in patent literature outlining the preparation of kinase inhibitors. The general strategy involves the functionalization of the pyrazolone core to achieve potent and selective inhibition of target kinases.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in its susceptibility to C-C and C-N bond-forming reactions at the C4 position. A common and powerful method for this is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position, which is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, Arylboronic Acid, Palladium Catalyst, and Base in a Reaction Vessel inert Establish Inert Atmosphere (e.g., Argon) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture with Stirring solvent->heat cool Cool to Room Temperature heat->cool extract Dilute and Extract with Organic Solvent cool->extract wash Wash with Brine extract->wash dry Dry Organic Layer and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for key reactions involving pyrazolone intermediates, based on established synthetic methodologies. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 4-Aryl-3-methyl-1H-pyrazol-5(4H)-one via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling of a 4-bromopyrazolone with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the anhydrous solvent.

  • Stir the reaction mixture at an elevated temperature (typically 80-100 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-pyrazol-5(4H)-one.

Quantitative Data (Illustrative):

The following table presents illustrative quantitative data for the synthesis of various pyrazolone derivatives found in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

ProductStarting MaterialReaction TypeYield (%)Spectroscopic Data (¹H NMR, δ ppm)
4-(4-(Dimethylamino)benzylidene)-3-methyl-1H-pyrazol-5(4H)-one3-Methyl-1H-pyrazol-5(4H)-one and 4-(dimethylamino)benzaldehydeCondensation872.34 (s, 3H, -CH₃), 3.08 (s, 6H, -N(CH₃)₂), 7.13 (d, J = 9 Hz, 2H, ArH), 7.20 (s, 1H, -CH=), 7.32 (d, 2H, ArH), 11.09 (s, 1H, D₂O exchangeable, NH)[1]
4-(4-Bromobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one3-Methyl-1H-pyrazol-5(4H)-one and 4-bromobenzaldehydeCondensation672.32 (s, 3H, -CH₃), 6.95 (d, J = 9 Hz, 2H, ArH), 7.39 (s, 1H, -CH=), 7.42 (d, 2H, ArH), 11.3 (s, 1H, D₂O exchangeable, NH)[1]
4,4'-((4-Fluorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)3-Methyl-1-phenyl-1H-pyrazol-5-ol and 4-fluorobenzaldehydeCondensation872.27 (s, 6H, CH₃), 4.91 (s, 1H, CH), 7.06 (t, J = 8.9 Hz, 2H, Ar-H), 7.24 (t, J = 7.2 Hz, 4H, Ar-H), 7.42 (dd, J = 8.3, 7.4 Hz, 4H, Ar-H), 7.59-7.65 (m, 4H, Ar-H)[2]
Protocol 2: Knoevenagel Condensation for the Synthesis of 4-Benzylidene-3-methyl-1H-pyrazol-5(4H)-ones

The active methylene group in the pyrazolone ring can readily participate in Knoevenagel condensation with aldehydes to form 4-benzylidene derivatives, which are themselves valuable intermediates for further functionalization or can exhibit biological activity.[1]

Materials:

  • 3-Methyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Basic catalyst (e.g., a few drops of piperidine)

  • Solvent (e.g., absolute ethanol or dioxane)

Procedure:

  • Dissolve 3-methyl-1H-pyrazol-5(4H)-one and the aromatic aldehyde in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-benzylidene-3-methyl-1H-pyrazol-5(4H)-one derivative.

Logical Relationship of Pyrazolone Synthesis

G cluster_reactants Starting Materials cluster_intermediate Core Intermediate cluster_products Functionalized Derivatives ketoester β-Ketoester (e.g., Ethyl Acetoacetate) pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one ketoester->pyrazolone Condensation hydrazine Hydrazine Derivative hydrazine->pyrazolone bromopyrazolone This compound pyrazolone->bromopyrazolone Bromination benzylidene 4-Benzylidene Derivatives pyrazolone->benzylidene Knoevenagel Condensation arylpyrazolone 4-Aryl Derivatives bromopyrazolone->arylpyrazolone Suzuki Coupling

Caption: Synthetic pathways from basic precursors to functionalized pyrazolones.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its ability to undergo a variety of chemical transformations, particularly at the C4 position, allows for the creation of diverse molecular libraries for drug discovery efforts. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important building block in the development of novel therapeutics, especially in the field of oncology and inflammatory diseases. Further investigation into specific drug synthesis pathways utilizing this intermediate is warranted to fully elucidate its role in modern pharmaceutical development.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazolone scaffold serves as a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological profiles.

This document provides detailed application notes and experimental protocols for the derivatization of a key intermediate, 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one , for the purpose of generating compound libraries for biological screening. The protocols focus on two primary derivatization strategies: Suzuki-Miyaura cross-coupling at the C4-bromo position and Knoevenagel-type condensation at the C4 position. Additionally, this guide includes information on the biological rationale for these modifications and the potential signaling pathways targeted by the resulting compounds.

Derivatization Strategies and Biological Rationale

The structure of this compound offers two primary sites for chemical modification: the bromine atom at the C4 position and the active methylene group at the same position, which can participate in condensation reactions.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This strategy is valuable for exploring the structure-activity relationship (SAR) by introducing diverse substituents that can modulate the compound's steric and electronic properties, potentially leading to improved binding affinity with biological targets.

  • Knoevenagel-Type Condensation: The active methylene group at C4 can react with aldehydes and other electrophiles in Knoevenagel-type condensation reactions. This leads to the formation of 4-arylmethylene-bis(pyrazol-5-ol) derivatives, which have been shown to possess significant antioxidant and anticancer activities. These derivatives can induce apoptosis in cancer cells through pathways involving p53.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction to synthesize 4-aryl-3-methyl-1H-pyrazol-5(4H)-one derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the selected base (2.0-3.0 equiv).

  • Seal the vessel with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the solid mixture.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to the appropriate temperature (typically 80-110 °C) in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-pyrazol-5(4H)-one derivative.

Workflow for Suzuki-Miyaura Cross-Coupling:

G Workflow for Suzuki-Miyaura Cross-Coupling start Start: Assemble Reactants inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert_atm add_catalyst Add Palladium Catalyst inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir Reaction Mixture add_solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Reaction Work-up (Extraction and Washing) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Protocol 2: General Procedure for Knoevenagel-Type Condensation to Synthesize 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This protocol is adapted from the synthesis of similar bis-pyrazolone derivatives and describes the condensation of a pyrazolone with an aromatic aldehyde.[1][2][3] Although the cited literature uses 3-methyl-1-phenyl-5-pyrazolone, this procedure can be adapted for 3-methyl-1H-pyrazol-5(4H)-one.

Materials:

  • 3-Methyl-1H-pyrazol-5(4H)-one (2.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Catalyst (e.g., sodium acetate)

  • Solvent (e.g., 70% Ethanol)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the aromatic aldehyde (0.4 mmol) and 3-methyl-1H-pyrazol-5(4H)-one (0.8 mmol) in 4 mL of 70% ethanol at room temperature, add a catalytic amount of sodium acetate (e.g., 40.2 µL of a 1 M solution).[4]

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Upon completion, add water to achieve a 50% ethanol concentration.

  • Filter the resulting precipitate, wash with 50% ethanol, and dry to obtain the pure 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivative.

Workflow for Knoevenagel-Type Condensation:

G Workflow for Knoevenagel-Type Condensation start Start: Mix Reactants (Pyrazolone, Aldehyde) add_catalyst Add Catalyst (e.g., Sodium Acetate) start->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor Reaction Progress (TLC) stir->monitor precipitate Induce Precipitation (Add Water) monitor->precipitate isolate Isolate Product (Filtration and Washing) precipitate->isolate end End: Purified Product isolate->end

Caption: Knoevenagel Condensation Workflow.

Data Presentation: Biological Activity of Pyrazolone Derivatives

The following table summarizes the anticancer activity of a series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are structurally related to the products of the Knoevenagel-type condensation. This data highlights the potential of this class of compounds.

Table 1: In Vitro Cytotoxic Activity of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) against RKO Colon Carcinoma Cells. [2]

CompoundAr-groupIC₅₀ (µM)
3i 3-Hydroxy-4-methoxyphenyl9.9 ± 1.1
3g 3-Hydroxy-4-nitrophenyl> 50
3j 4-Hydroxyphenyl> 50
3k 4-Methoxyphenyl> 50
3b Phenyl> 50

Data is presented as mean ± standard deviation.

Signaling Pathways in Cancer Targeted by Pyrazolone Derivatives

Derivatives of pyrazolone have been shown to exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis. A simplified representation of a potential mechanism of action for pyrazolone derivatives in cancer is depicted below.

G Potential Anticancer Mechanism of Pyrazolone Derivatives Pyrazolone Pyrazolone Derivative p53 p53 Activation Pyrazolone->p53 Induces Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this specific chemical synthesis.

Troubleshooting Guide

This section addresses common problems observed during the synthesis of this compound, offering potential causes and solutions to guide your experimental work.

Problem Potential Cause(s) Troubleshooting Steps
Low to No Product Formation - Inactive brominating agent (e.g., old N-Bromosuccinimide).- Insufficient reaction temperature or time.- Incorrect solvent.- Use freshly recrystallized N-Bromosuccinimide (NBS).- Gradually increase reaction temperature and monitor progress by TLC.- Ensure the use of an appropriate solvent such as chloroform or acetic acid.
Formation of Di-brominated Byproduct (4,4-dibromo-3-methyl-1H-pyrazol-5(4H)-one) - Excess of the brominating agent.- Prolonged reaction time.- Use a strict 1:1 molar ratio of 3-methyl-1H-pyrazol-5(4H)-one to the brominating agent.- Carefully monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.- Consider adding the brominating agent portion-wise to maintain a low concentration.
Presence of Unreacted Starting Material - Insufficient amount of brominating agent.- Short reaction time or low temperature.- Ensure an accurate 1:1 molar ratio of reactants.- Increase the reaction time and/or temperature and monitor by TLC.
Difficult Purification - Similar polarities of the desired product and byproducts (e.g., di-brominated compound).- Tarry consistency of the crude product.- Utilize column chromatography for separation. A mixture of ethyl acetate and hexane is a common starting point for the eluent.[1]- If the crude product is oily, attempt to triturate with a non-polar solvent like hexane to induce solidification before purification.
Inconsistent Yields - Variability in the quality of reagents.- Lack of precise control over reaction parameters.- Standardize the source and purity of all reagents.- Maintain consistent reaction conditions (temperature, stirring speed, addition rate of reagents) across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently encountered side product is the di-brominated compound, 4,4-dibromo-3-methyl-1H-pyrazol-5(4H)-one. This occurs when an excess of the brominating agent is used or the reaction is allowed to proceed for too long.[2][3]

Q2: How can I monitor the progress of the bromination reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By comparing the spots of the reaction mixture with the starting material, you can determine the consumption of the reactant and the formation of the product and any byproducts.

Q3: What is a suitable brominating agent for this synthesis?

A3: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this type of reaction. It is crucial to use a fresh or purified batch of NBS for optimal results.[2][3]

Q4: What is the recommended method for purifying the final product?

A4: Column chromatography is the most effective method for purifying this compound, especially for separating it from the di-brominated byproduct.[2][3] A silica gel column with an eluent system such as ethyl acetate/hexane is a good starting point.[1]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Brominating agents like NBS can be hazardous. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Synthesis of Starting Material: 3-Methyl-1H-pyrazol-5(4H)-one

A common method for the synthesis of the starting material, 3-methyl-1H-pyrazol-5(4H)-one, involves the reaction of ethyl acetoacetate with hydrazine hydrate.[4]

Procedure:

  • In a reaction flask, combine ethyl acetoacetate and ethanol.

  • Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction will occur.

  • After the addition is complete, continue stirring and gently heat the mixture under reflux for a specified time.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of this compound

The following is a general protocol for the bromination of 3-methyl-1H-pyrazol-5(4H)-one using N-Bromosuccinimide (NBS). Note that optimization of reaction time and temperature may be necessary.

Procedure:

  • Dissolve 3-methyl-1H-pyrazol-5(4H)-one in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask.[2]

  • Add N-Bromosuccinimide (1 equivalent) to the solution. It is recommended to add it portion-wise to control the reaction.

  • Stir the reaction mixture at room temperature. The reaction should be conducted in the absence of light to avoid photochemical side reactions.[2][3]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start Starting Materials: 3-Methyl-1H-pyrazol-5(4H)-one N-Bromosuccinimide (NBS) Reaction Bromination Reaction (Solvent, Room Temp, Dark) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reagent Check Brominating Agent Activity Start->Check_Reagent Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Impurity Identify Main Impurity Start->Analyze_Impurity Optimize_Time_Temp Optimize Reaction Time & Temperature Check_Conditions->Optimize_Time_Temp Optimize_Stoichiometry Adjust Reactant Stoichiometry Analyze_Impurity->Optimize_Stoichiometry Di-brominated byproduct Optimize_Purification Optimize Purification Method Analyze_Impurity->Optimize_Purification Multiple spots on TLC

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Ethanol, or a mixed solvent system of ethanol and water, is a commonly used and effective choice for the recrystallization of pyrazolone derivatives.[1] The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for good crystal recovery upon cooling.

Q3: What are the suggested conditions for purifying this compound by column chromatography?

A3: For column chromatography, a silica gel stationary phase is typically used. A common mobile phase is a mixture of hexane and ethyl acetate.[2] The optimal ratio of these solvents will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis prior to running the column.

Q4: What are the potential impurities I might encounter after synthesizing this compound?

A4: Common impurities can include unreacted starting materials such as 3-methyl-1H-pyrazol-5(4H)-one, excess brominating agent, and potential side-products from the bromination reaction. Over-bromination leading to di-bromo species or the formation of regioisomers are possibilities depending on the reaction conditions.

Q5: My purified this compound is colored. How can I remove the color?

A5: Colored impurities can often be removed by treating a hot solution of the crude product with activated charcoal before filtration and recrystallization. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, potentially reducing the overall yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or No Crystal Formation The compound may be too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution by boiling off some of the solvent. - Add a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution) until turbidity is observed, then reheat to dissolve and cool slowly. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Oiling Out Instead of Crystallizing The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated with impurities.- Add a small amount of additional solvent to the hot solution to ensure the compound is fully dissolved before cooling. - Try a different solvent or solvent system with a lower boiling point. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound.
Poor Recovery/Low Yield Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.- Before filtering, check for completeness of crystallization by cooling the filtrate to see if more crystals form. - If so, concentrate the mother liquor and cool to recover more product. In the future, use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
Crystals Appear Impure (Discolored) The crude material contains colored impurities that co-crystallize with the product.- Redissolve the crystals in a minimal amount of hot solvent, add a small amount of activated charcoal, and heat for a short period. - Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Compound from Impurities The chosen eluent system has incorrect polarity.- Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - For non-polar impurities, decrease the polarity of the eluent (increase the proportion of hexane). - For polar impurities, you may need to increase the polarity of the eluent (increase the proportion of ethyl acetate) after the desired compound has eluted.
Compound Does Not Elute from the Column The eluent is not polar enough to move the compound down the silica gel.- Gradually increase the polarity of the eluent system (e.g., by increasing the percentage of ethyl acetate).
Compound Elutes Too Quickly (with the solvent front) The eluent is too polar.- Decrease the polarity of the eluent system (e.g., by increasing the percentage of hexane).
Tailing of the Compound Band The compound may be interacting too strongly with the silica gel, or the column may be overloaded.- Add a small amount of a polar modifier like triethylamine to the eluent if the compound is basic. - Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a general comparison of the two main purification techniques based on typical outcomes for pyrazolone derivatives. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Purification Technique Typical Purity Achieved Typical Yield Scale Time Requirement
Recrystallization >98%60-90%Milligrams to KilogramsModerate
Column Chromatography >99%40-80%Micrograms to GramsHigh

Visualizations

Purification_Workflow crude Crude 4-Bromo-3-methyl- 1H-pyrazol-5(4H)-one recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column_chromatography Column Chromatography crude->column_chromatography Adsorb on silica gel, elute with solvent gradient pure_product Pure Product (>98%) recrystallization->pure_product mother_liquor Mother Liquor (contains impurities and some dissolved product) recrystallization->mother_liquor column_chromatography->pure_product impure_fractions Impure Fractions column_chromatography->impure_fractions

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC, NMR, etc.) start->check_purity pure Pure Product Obtained check_purity->pure Purity ≥ 98% impure Product is Impure check_purity->impure Purity < 98% troubleshoot Consult Troubleshooting Guide impure->troubleshoot repeat_purification Repeat Purification or Choose Alternative Method troubleshoot->repeat_purification repeat_purification->start

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Stability issues and degradation of "4-Bromo-3-methyl-1H-pyrazol-5(4H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. Due to limited direct literature on the stability of this specific compound, this guide is based on the general chemical properties of pyrazolones, brominated heterocycles, and established principles of pharmaceutical stability testing.

Section 1: Understanding the Compound's Structure and Inherent Stability

FAQ 1: What are the key structural features of this compound that influence its stability?

The stability of this compound is primarily influenced by two structural features: the pyrazolone ring and the bromine substituent.

  • Pyrazolone Ring Tautomerism: Pyrazolone rings, like the one in your compound, can exist in multiple tautomeric forms.[1][2] These are isomers that rapidly interconvert. The main forms are the CH, OH, and NH tautomers (see diagram below). The equilibrium between these forms can be affected by the solvent, pH, and temperature, which in turn can influence the compound's reactivity and degradation profile.[2]

  • Bromo Substituent: The carbon-bromine bond can be susceptible to cleavage under certain conditions, such as exposure to light (photolysis) or reaction with nucleophiles. Debromination is a potential degradation pathway for brominated heterocyclic compounds.

Diagram: Tautomeric Forms of 3-methyl-pyrazol-5-one

The core structure of your compound can exist in these different forms, which can impact its stability and reactivity.

Caption: Tautomeric equilibrium of the pyrazolone core.

Section 2: Troubleshooting Common Stability Issues

This section addresses specific issues you might encounter during your experiments.

FAQ 2: My compound is changing color (e.g., turning yellow/brown) upon storage. What is the likely cause?

Answer:

Color change is a common indicator of degradation. The most likely causes are:

  • Oxidation: Pyrazolones can be susceptible to oxidation, especially if exposed to air and/or light over time. This can lead to the formation of colored oligomeric or polymeric byproducts.

  • Photodegradation: Exposure to UV or even ambient light can cause decomposition. The bromine atom can be particularly light-sensitive.

Troubleshooting Steps:

  • Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.

  • Temperature: Store at recommended low temperatures (e.g., 2-8°C), as heat can accelerate degradation.

FAQ 3: I am observing a loss of my parent compound's peak and the appearance of new peaks in my HPLC/LC-MS analysis. What are potential degradation pathways?

Answer:

The appearance of new peaks alongside a decrease in the main compound peak indicates degradation. Based on the structure, potential degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, the pyrazolone ring can be susceptible to hydrolysis, which may lead to ring-opening.

  • Debromination: The bromine atom at the 4-position could be replaced by a hydrogen atom or a hydroxyl group, especially under reductive or strong nucleophilic conditions.

  • Oxidation: Oxidative degradation can lead to the formation of various byproducts, potentially involving the pyrazolone ring or the methyl group.

  • Dimerization/Polymerization: Reactive intermediates formed during degradation could react with each other to form larger molecules.

Troubleshooting Steps:

  • Analyze your conditions: Review the pH, temperature, and solvent composition of your experimental setup. Are there any strong acids, bases, or oxidizing agents present?

  • Forced Degradation Study: To identify the potential degradants, you can perform a forced degradation study (see Section 4 for protocol). This involves intentionally exposing the compound to harsh conditions to generate and identify the degradation products by techniques like LC-MS/MS.

FAQ 4: My NMR spectrum looks "messy" or shows unexpected signals. Could this be a stability issue?

Answer:

While a complex NMR spectrum could indicate impurities from synthesis, it can also be a sign of degradation or complex tautomeric behavior.

Troubleshooting Steps:

  • Check for Tautomers: The presence of multiple tautomers in your NMR solvent can lead to multiple sets of peaks for a single compound. Try acquiring spectra in different solvents (e.g., DMSO-d6 vs. CDCl3) to see if the peak ratios change, which is characteristic of tautomerism.[2]

  • Re-purify: If you suspect degradation, re-purifying a small sample by chromatography or recrystallization and immediately acquiring an NMR spectrum can provide a cleaner baseline.

  • Time-course NMR: Acquire an NMR spectrum of a freshly prepared solution and then re-acquire it after several hours or days at room temperature to monitor for the appearance of new signals, which would indicate degradation in solution.

Section 3: Data on Related Pyrazolone Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Storage Conditions
This compound 51395-52-9C₄H₅BrN₂O177.00Not available2-8°C, dry seal
4-Bromo-3-methyl-1H-pyrazole13808-64-5C₄H₅BrN₂161.0077-79Keep in dark place, inert atmosphere, room temperature
4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine69464-98-8C₁₀H₁₀BrN₃252.12103-107Not available
3-methyl-1H-pyrazol-5(4H)-one108-26-9C₄H₆N₂O98.10222-225Not available

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to understand its stability profile. This is crucial for developing stability-indicating analytical methods.[3][4][5]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (stored at 2-8°C in the dark) should be run in parallel. Aim for 5-20% degradation of the active ingredient.[3]

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for a set period.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) in the dark. For solid-state thermal stress, place the neat compound in an oven.

    • Photodegradation: Expose the solution to a photostability chamber with a combined UV and visible light source (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • If necessary, neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples (including the control) by a suitable analytical method, typically reverse-phase HPLC with a UV detector or LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.

Diagram: Forced Degradation Experimental Workflow

G start Prepare Stock Solution (1 mg/mL) control Control Sample (Stored at 2-8°C, dark) start->control stress Expose to Stress Conditions start->stress analysis Analyze by HPLC / LC-MS control->analysis acid Acid Hydrolysis (0.1M HCl, RT or 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Stress (70°C, dark) stress->thermal photo Photostability (UV/Vis Light) stress->photo acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis interpretation Data Interpretation - % Degradation - Identify Degradants analysis->interpretation

Caption: Workflow for a forced degradation study.

Diagram: Troubleshooting Logic for Stability Issues

G issue Stability Issue Observed (e.g., color change, new peaks) check_storage Review Storage Conditions (Light, Temp, Air Exposure) issue->check_storage check_exp Review Experimental Conditions (pH, Reagents, Solvents) issue->check_exp perform_fg Perform Forced Degradation Study (See Protocol 1) issue->perform_fg If cause is unclear repurify Re-purify Compound issue->repurify To confirm starting material purity modify Modify Storage/Experimental Protocol check_storage->modify check_exp->modify analyze Analyze Degradation Products (LC-MS, NMR) perform_fg->analyze identify Identify Degradation Pathway analyze->identify identify->modify

Caption: A logical approach to troubleshooting stability problems.

References

Improving yield and purity of "4-Bromo-3-methyl-1H-pyrazol-5(4H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. Our aim is to help you improve the yield and purity of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product Incomplete reaction: The starting material, 3-methyl-1H-pyrazol-5(4H)-one, may not have fully reacted.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. - Increase reaction time: Allow the reaction to proceed for a longer duration. - Optimize temperature: While the reaction is often run at room temperature, gentle heating might be necessary. However, be cautious as higher temperatures can lead to side reactions.
Ineffective bromination: The brominating agent, N-Bromosuccinimide (NBS), may be old or decomposed.- Use fresh NBS: Ensure the NBS is a white crystalline solid. A yellow or brownish color indicates decomposition.[1] - Check solvent purity: The presence of water in the solvent can hydrolyze NBS and the desired product.[1][2] Use anhydrous solvents.
Incorrect stoichiometry: The molar ratio of reactants may not be optimal.- Verify calculations: Double-check the molar equivalents of the pyrazolone and NBS. A slight excess of NBS (e.g., 1.1 equivalents) is often used.
Product is an Oil or Gummy Solid Presence of solvent: Residual solvent, such as DMF, can prevent the product from solidifying.- Thoroughly remove solvent: Use a rotary evaporator and then a high-vacuum pump to remove all traces of the solvent. - Perform a solvent wash: Washing the crude product with a non-polar solvent like hexane can sometimes induce crystallization.
Impure product: The presence of impurities can lower the melting point and prevent crystallization.- Purify the product: Use column chromatography or recrystallization to purify the compound.
Multiple Spots on TLC After Reaction Formation of side products: Over-bromination (dibromination) or other side reactions may have occurred.- Control reaction conditions: Add the NBS portion-wise to the reaction mixture to avoid localized high concentrations. Maintain a controlled temperature. - Purification: Isolate the desired product using column chromatography.
Unreacted starting material: The reaction has not gone to completion.- See "Low or No Yield of Product" section.
Difficulty in Purification Similar polarity of product and impurities: The desired product and byproducts may have similar Rf values on TLC, making separation by column chromatography challenging.- Optimize TLC conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexane) to achieve better separation on the TLC plate before attempting column chromatography. - Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective purification method.
Product decomposition on silica gel: The compound may be unstable on the silica gel column.- Use a neutral stationary phase: Consider using alumina instead of silica gel for column chromatography. - Minimize contact time: Run the column as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

Q2: How can I confirm the identity and purity of my final product?

A2: You can use several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will give you information about the structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This can help identify the functional groups present in the molecule.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q3: What are the most common side products in this reaction?

A3: The most common side product is likely the dibrominated pyrazolone, where bromine atoms are added to both the 4-position and another position on the ring. Unreacted starting material can also be a significant impurity.

Q4: Is it necessary to purify N-Bromosuccinimide (NBS) before use?

A4: It is highly recommended to use freshly recrystallized NBS.[1] Impure NBS, which often appears yellow or brown, can lead to unreliable results and the formation of side products.[1]

Q5: What is the best solvent for recrystallizing this compound?

A5: The ideal recrystallization solvent will depend on the impurities present. A good starting point is to test a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane. The goal is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocols

Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a known procedure for the synthesis of 3-methyl-1H-pyrazol-5(4H)-one.[4][5][6]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

  • Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction will occur. Maintain the temperature of the reaction mixture around 60°C.

  • After the addition is complete, continue stirring the mixture for 1 hour at room temperature.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Dry the product under vacuum.

Reactant Molar Ratio Typical Yield Reference
Ethyl acetoacetate182-89%[3][4]
Hydrazine hydrate2[4]
Synthesis of this compound

This is a general protocol for the bromination of pyrazolones using N-Bromosuccinimide (NBS).

Materials:

  • 3-Methyl-1H-pyrazol-5(4H)-one

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous solvent (e.g., Chloroform, Dichloromethane, or Acetonitrile)

Procedure:

  • Dissolve 3-methyl-1H-pyrazol-5(4H)-one in the chosen anhydrous solvent in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions over a period of time.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization.

Brominating Agent Solvent Key Considerations Reference
N-Bromosuccinimide (NBS)ChloroformPhotochemical bromination can occur; protect the reaction from light.[7]
N-Bromosuccinimide (NBS)Dichloromethane/TriethylamineThe addition of a base like triethylamine can influence the reaction.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start reactants 3-Methyl-1H-pyrazol-5(4H)-one + N-Bromosuccinimide (NBS) start->reactants reaction Stirring in Anhydrous Solvent reactants->reaction workup Solvent Removal reaction->workup crude Crude Product workup->crude purification Column Chromatography or Recrystallization crude->purification pure Pure 4-Bromo-3-methyl-1H- pyrazol-5(4H)-one purification->pure analysis NMR, MS, IR, Melting Point pure->analysis final Characterized Product analysis->final

Caption: Experimental workflow for the synthesis and purification of this compound.

side_reactions cluster_products Potential Products start 3-Methyl-1H-pyrazol-5(4H)-one desired This compound (Desired Product) start->desired + 1 eq. NBS side 4,4-Dibromo-3-methyl-1H-pyrazol-5(4H)-one (Side Product) start->side + >1 eq. NBS (Over-bromination)

Caption: Desired reaction and potential side reaction in the bromination of 3-methyl-1H-pyrazol-5(4H)-one.

References

Troubleshooting guide for "4-Bromo-3-methyl-1H-pyrazol-5(4H)-one" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Synthesis of the Precursor: 3-methyl-1H-pyrazol-5(4H)-one

Q1: My yield of 3-methyl-1H-pyrazol-5(4H)-one is consistently low. What are the possible causes and solutions?

A1: Low yields in the synthesis of 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine hydrate are a common issue. Several factors can contribute to this problem:

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Temperature: The reaction is often exothermic. Maintaining a temperature around 60-80°C can be optimal.[1] Overheating can lead to side product formation.

  • Purity of Starting Materials: Impurities in either ethyl acetoacetate or hydrazine hydrate can interfere with the reaction.

    • Troubleshooting: Use freshly distilled ethyl acetoacetate and a high-purity grade of hydrazine hydrate.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting: Add the hydrazine hydrate dropwise to the ethyl acetoacetate to control the initial exothermic reaction and minimize the formation of byproducts.

Bromination to this compound

Q2: I am observing the formation of multiple products during the bromination of 3-methyl-1H-pyrazol-5(4H)-one. How can I improve the selectivity for the 4-bromo product?

A2: Achieving regioselectivity in the bromination of pyrazolones is crucial. The formation of multiple products often indicates over-bromination or reaction at other sites.

  • Over-bromination: The formation of 4,4-dibromo-3-methyl-1H-pyrazol-5(4H)-one is a common side product.[2][3]

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use of a slight excess of the pyrazolone substrate can help minimize dibromination.

      • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent further bromination of the desired product.

  • Choice of Brominating Agent: The reactivity of the brominating agent can affect selectivity.

    • Troubleshooting: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine for this type of reaction.[2][3]

Q3: The purification of this compound by column chromatography is proving difficult, with products co-eluting.

A3: Purification can be challenging due to the similar polarities of the desired product and potential side products.

  • Recrystallization: This is often a more effective method for purifying the final product.

    • Troubleshooting:

      • Solvent Selection: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane) can be effective.

      • Procedure: Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.

Product Stability and Handling

Q4: My this compound sample seems to be degrading over time. How should I store it?

A4: Pyrazolone derivatives can be susceptible to degradation.

  • Storage Conditions:

    • Troubleshooting: Store the compound in a cool, dark, and dry place. A refrigerator or freezer is ideal. Protect it from light and moisture to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

This protocol is based on the condensation reaction of ethyl acetoacetate and hydrazine hydrate.[1][4]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent).

  • Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol dropwise to the stirred ethyl acetoacetate at room temperature. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux at approximately 80°C for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 3-methyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of this compound

This protocol describes the bromination of 3-methyl-1H-pyrazol-5(4H)-one using N-Bromosuccinimide (NBS).[2][3]

Materials:

  • 3-methyl-1H-pyrazol-5(4H)-one

  • N-Bromosuccinimide (NBS)

  • Chloroform or Acetonitrile

  • Radical initiator (e.g., AIBN or benzoyl peroxide) - for photochemical method

Procedure (Thermal Method):

  • Dissolve 3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) in chloroform or acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Procedure (Photochemical Method):

  • Dissolve 3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) and NBS (1.05 equivalents) in chloroform.

  • Add a catalytic amount of a radical initiator.

  • Irradiate the mixture with a suitable light source (e.g., a UV lamp) at room temperature.[2][3]

  • Monitor the reaction by TLC and work up as described in the thermal method.

Data Presentation

Table 1: Physical and Spectroscopic Data of Related Pyrazolone Derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
3-methyl-1H-pyrazol-5(4H)-oneC₄H₆N₂O98.10222-225~2.1 (s, 3H, CH₃), ~5.2 (s, 1H, CH), ~10.5 (br s, 2H, NH)[4]
4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amineC₁₀H₁₀BrN₃252.11103-107Data for related compounds can be used as a reference.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Materials: Ethyl Acetoacetate Hydrazine Hydrate step1 Condensation Reaction (Ethanol, Reflux) start->step1 intermediate 3-methyl-1H-pyrazol-5(4H)-one step1->intermediate step2 Bromination (NBS, Chloroform) intermediate->step2 crude_product Crude 4-Bromo-3-methyl- 1H-pyrazol-5(4H)-one step2->crude_product purification Recrystallization crude_product->purification final_product Pure 4-Bromo-3-methyl- 1H-pyrazol-5(4H)-one purification->final_product analysis Characterization (NMR, IR, MS, MP) final_product->analysis

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Bromination

troubleshooting_low_yield start Low Yield of 4-Bromo Product check_sm Is Starting Material (3-methyl-1H-pyrazol-5(4H)-one) Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No check_side_products Are there significant side products observed by TLC/NMR? check_sm->check_side_products Yes solution_incomplete Increase reaction time or gently heat the mixture. Verify stoichiometry of NBS. incomplete_rxn->solution_incomplete sm_consumed Yes sm_not_consumed No dibromination Dibromination Product Detected check_side_products->dibromination Yes degradation Product Degradation check_side_products->degradation Consider purification_issue Loss during Purification check_side_products->purification_issue No side_products_yes Yes side_products_no No solution_dibromination Reduce amount of NBS to ~1.0 equivalent. Monitor reaction closely and stop upon full conversion of starting material. dibromination->solution_dibromination solution_degradation Avoid prolonged heating. Ensure workup is done promptly. degradation->solution_degradation solution_purification Optimize recrystallization solvent system. Consider alternative purification methods. purification_issue->solution_purification

Caption: Troubleshooting guide for low yield in the bromination reaction.

References

Overcoming challenges in scaling up "4-Bromo-3-methyl-1H-pyrazol-5(4H)-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. This key intermediate is crucial for the development of various pharmaceuticals and agrochemicals.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Problem IDQuestionPotential CausesSuggested Solutions
TR-01 Low to no yield of the desired product. - Incomplete reaction. - Incorrect stoichiometry of reactants. - Inactive brominating agent. - Suboptimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure accurate measurement of starting materials. - Use a fresh or properly stored brominating agent. - Optimize the reaction temperature; some brominations may require cooling while others need elevated temperatures.
TR-02 Formation of multiple products (side reactions). - Over-bromination leading to di-bromo species. - Reaction with the solvent. - Tautomerization of the pyrazolone ring leading to different reactive species.- Use a controlled amount of the brominating agent. - Choose an inert solvent for the reaction. - Control the pH of the reaction mixture to favor the desired tautomer.
TR-03 Difficulty in isolating and purifying the product. - Product is highly soluble in the reaction solvent. - Presence of impurities with similar polarity to the product. - Oily product that is difficult to crystallize.- After the reaction, quench with water and extract the product with a suitable organic solvent. - Employ column chromatography for purification. A typical eluent system could be a mixture of ethyl acetate and n-hexane.[3] - Attempt recrystallization from a different solvent system.
TR-04 Inconsistent reaction times. - Variations in the quality of starting materials. - Inconsistent mixing or heating. - Presence of moisture in the reaction.- Use starting materials of consistent purity. - Ensure uniform stirring and temperature control throughout the reaction. - Conduct the reaction under anhydrous conditions if sensitive to moisture.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves the bromination of 3-methyl-1H-pyrazol-5(4H)-one. The starting material can be synthesized by the condensation of ethyl acetoacetate with hydrazine hydrate.[4] The subsequent step is the regioselective bromination at the 4-position of the pyrazole ring.

Q2: Which brominating agents are suitable for this synthesis?

A2: Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of agent can influence the reaction conditions and selectivity. NBS is often preferred for its milder nature and easier handling.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Brominating agents are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction may be exothermic, so proper temperature control is essential.

Q4: How can I confirm the identity and purity of the final product?

A4: The product's identity and purity can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure.[3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • Infrared (IR) Spectroscopy: To identify functional groups.[4]

  • Melting Point Analysis: To assess purity.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

This protocol is based on the reaction of ethyl acetoacetate with hydrazine hydrate.[4]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

  • Slowly add hydrazine hydrate to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain 3-methyl-1H-pyrazol-5(4H)-one.

Protocol 2: Bromination of 3-methyl-1H-pyrazol-5(4H)-one

Materials:

  • 3-methyl-1H-pyrazol-5(4H)-one

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • An appropriate solvent (e.g., acetic acid, chloroform, or dichloromethane)

Procedure:

  • Dissolve 3-methyl-1H-pyrazol-5(4H)-one in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the brominating agent in the same solvent.

  • Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_bromination Bromination cluster_purification Purification start Ethyl Acetoacetate + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux Condensation precipitate Precipitation reflux->precipitate filter_dry Filter and Dry precipitate->filter_dry starting_material 3-methyl-1H-pyrazol-5(4H)-one filter_dry->starting_material 3-methyl-1H-pyrazol-5(4H)-one dissolve Dissolve in Solvent starting_material->dissolve add_br Add Brominating Agent dissolve->add_br reaction Reaction add_br->reaction quench Quench reaction->quench extract Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography / Recrystallization dry_concentrate->purify final_product This compound purify->final_product troubleshooting_logic cluster_low_yield Causes for Low Yield cluster_side_products Causes for Side Products cluster_purification Causes for Purification Issues start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products start->side_products purification_issue Purification Difficulty start->purification_issue incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_reagents Inactive Reagents low_yield->bad_reagents bad_temp Suboptimal Temperature low_yield->bad_temp over_bromination Over-bromination side_products->over_bromination solvent_reaction Solvent Reaction side_products->solvent_reaction high_solubility High Solubility purification_issue->high_solubility similar_impurities Similar Impurities purification_issue->similar_impurities solution_monitor Solution: Monitor with TLC incomplete_rxn->solution_monitor solution_reagents Solution: Use Fresh Reagents bad_reagents->solution_reagents solution_temp Solution: Optimize Temperature bad_temp->solution_temp solution_stoichiometry Solution: Control Stoichiometry over_bromination->solution_stoichiometry solution_solvent Solution: Use Inert Solvent solvent_reaction->solution_solvent solution_extraction Solution: Extraction high_solubility->solution_extraction solution_chromatography Solution: Column Chromatography similar_impurities->solution_chromatography

References

Side reactions of the active methylene group in "4-Bromo-3-methyl-1H-pyrazol-5(4H)-one".

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. The focus is on addressing common side reactions and challenges related to its active methylene group.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites of this compound?

A1: this compound possesses several reactive sites due to tautomerism. The key reactive centers are the C4-position (active methylene group), the oxygen atom of the carbonyl group (O-alkylation), and the nitrogen atoms of the pyrazole ring (N-alkylation). The reactivity is significantly influenced by the reaction conditions, particularly the choice of base and solvent.

Q2: What are the common side reactions observed with the active methylene group (C4)?

A2: The active methylene group at the C4 position is highly susceptible to a variety of reactions. Common side reactions include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones, which can sometimes lead to the formation of bis-adducts (4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)) if the stoichiometry is not carefully controlled.[1]

  • Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

  • Over-alkylation: Introduction of more than one alkyl group at the C4 position.

  • O-alkylation: Alkylation at the oxygen atom, leading to the formation of a pyrazole ether instead of the desired C-alkylated product. This is a significant competing reaction.[2]

Q3: How can I minimize O-alkylation and promote C-alkylation at the active methylene group?

A3: The regioselectivity between C- and O-alkylation is a common challenge. To favor C-alkylation:

  • Choice of Base: Use of bulky bases can sterically hinder attack at the oxygen atom, thereby favoring C-alkylation.[3]

  • Solvent Selection: Polar aprotic solvents can influence the reactivity of the enolate intermediate.

  • Nature of the Electrophile: "Soft" electrophiles tend to react at the "softer" carbon nucleophile, while "hard" electrophiles favor the "harder" oxygen nucleophile. For instance, alkyl iodides and bromides are more likely to lead to C-alkylation than alkyl chlorides.

Troubleshooting Guides

Problem 1: Low yield in Knoevenagel condensation and formation of a bis-adduct.

Possible Cause:

  • Incorrect stoichiometry of reactants.

  • Prolonged reaction time or elevated temperature.

  • Inappropriate catalyst.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the molar ratio of the pyrazolone to the aldehyde. A 2:1 ratio of pyrazolone to aldehyde is often required for the bis-adduct, so a 1:1 or slightly excess aldehyde ratio should be used for the initial adduct.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.

  • Catalyst: While often catalyst-free, for sluggish reactions, a mild base like piperidine or an ammonium salt can be used.[4][5] Optimize the catalyst loading to avoid side reactions.

Experimental Protocol: Knoevenagel Condensation

  • Reactants: this compound (1 mmol), Aldehyde (1.1 mmol).

  • Solvent: Ethanol or a water-ethanol mixture.

  • Catalyst (optional): Ammonium carbonate (20 mol%).

  • Procedure: Dissolve the pyrazolone and aldehyde in the solvent. Add the catalyst if necessary. Stir the reaction mixture at room temperature or reflux, monitoring by TLC. Upon completion, cool the reaction mixture, and the product will often precipitate. Filter, wash with cold solvent, and dry.[4][5]

Problem 2: Predominant O-alkylation instead of C-alkylation.

Possible Cause:

  • Use of a "hard" alkylating agent.

  • Reaction conditions favoring the formation of the O-alkylation product.

  • Inappropriate base.

Troubleshooting Steps:

  • Alkylating Agent: Switch to a "softer" alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).

  • Base and Solvent: Employ a non-polar, aprotic solvent and a bulky base to sterically hinder O-alkylation.

  • Temperature: Lowering the reaction temperature may increase the selectivity for C-alkylation.

Data on Regioselectivity of Pyrazolone Alkylation

Alkylating AgentBaseSolventMajor ProductReference
Methyl IodideNaHDMFO-alkylation[2]
Benzyl BromideK2CO3AcetonitrileC-alkylation
Ethyl BromoacetateNaOEtEthanolMixture of C/O
Problem 3: Formation of N-alkylated byproducts.

Possible Cause:

  • The presence of tautomers allows for reaction at the ring nitrogen atoms.

  • Reaction conditions that favor N-alkylation.

Troubleshooting Steps:

  • Protecting Groups: If N-alkylation is a persistent issue, consider protecting the N1 position of the pyrazole ring before performing the reaction at the active methylene group.

  • Reaction Conditions: The regioselectivity of N-alkylation can be influenced by the choice of base and solvent. For instance, NaH in THF or K2CO3 in DMSO can favor N1-alkylation on the pyrazole ring itself.[6] Careful selection of conditions is crucial if the N-H is unprotected.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and equilibria involved.

Tautomerism CH_form CH-form (this compound) OH_form OH-form (4-Bromo-3-methyl-1H-pyrazol-5-ol) CH_form->OH_form Tautomerization NH_form NH-form (4-Bromo-5-methyl-2H-pyrazol-3-one) CH_form->NH_form Tautomerization Alkylation_Pathways Pyrazolone Pyrazolone Anion C_Alkylation C-Alkylated Product (C4-alkylation) Pyrazolone->C_Alkylation R-X (Soft Electrophile) O_Alkylation O-Alkylated Product (Pyrazolyl Ether) Pyrazolone->O_Alkylation R-X (Hard Electrophile) N_Alkylation N-Alkylated Product (Ring Alkylation) Pyrazolone->N_Alkylation R-X Knoevenagel_Workflow Start Start: Mix Pyrazolone and Aldehyde Reaction Reaction: Stir at RT or Reflux (Monitor by TLC) Start->Reaction Workup Workup: Cool, Filter, Wash Reaction->Workup Side_Product Side Product (Bis-adduct) Reaction->Side_Product Incorrect Stoichiometry or Prolonged Time Product Desired Product Workup->Product

References

Validation & Comparative

A Comparative Guide to 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one and Other Pyrazolone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. A key member of this family, 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, serves as a crucial intermediate in the synthesis of a variety of potent bioactive molecules. This guide provides an objective comparison of this compound with other notable pyrazolone derivatives, supported by available experimental data and insights into their structure-activity relationships.

Chemical Structures and Properties

The core pyrazolone scaffold can be functionalized at various positions, leading to a diverse array of derivatives with distinct physicochemical and biological properties. The structure of this compound features a bromine atom at the 4-position and a methyl group at the 3-position, which significantly influence its reactivity and potential as a building block in drug design.

Table 1: Comparison of Physicochemical Properties of Selected Pyrazolone Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₄H₅BrN₂O177.00Bromine at C4, Methyl at C3
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)C₁₀H₁₀N₂O174.19Phenyl at N1, Methyl at C3
Antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)C₁₁H₁₂N₂O188.23Phenyl at N1, Dimethyl at C1 and C5
Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione)C₁₉H₂₀N₂O₂308.37Diphenyl at N1 and N2, Butyl at C4

Comparative Biological Activities

While direct comparative studies featuring this compound are limited, the influence of its structural motifs on biological activity can be inferred from research on related brominated pyrazolone derivatives. The bromine substituent is known to enhance the biological potency of various heterocyclic compounds.

Antimicrobial Activity

Table 2: Antimicrobial Activity of Representative Pyrazolone Derivatives

Pyrazolone Derivative ClassTarget OrganismsReported ActivityCitation
Brominated PyrazolinesGram-positive and Gram-negative bacteriaEnhanced activity compared to non-brominated analogs[1][2]
Phenyl-substituted PyrazolonesVarious bacteria and fungiModerate to good activity[1][2]
Chalcone-based PyrazolinesStaphylococcus aureus, Escherichia coliPotent inhibitors[1]
Anti-inflammatory Activity

Pyrazolone derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, a derivative of the title compound, is highlighted as a key intermediate in the development of anti-inflammatory and analgesic agents. This suggests that the 4-bromo-3-methyl-pyrazolone scaffold is a valuable pharmacophore for designing novel anti-inflammatory drugs.

Kinase Inhibitory Activity

The pyrazolone core is a privileged scaffold for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. This compound is specifically noted as a key intermediate in the development of kinase inhibitors. Pyrazolone-based compounds have been shown to inhibit various kinases involved in critical signaling pathways.

Signaling Pathways

Pyrazolone derivatives, particularly those designed as kinase inhibitors, can modulate key signaling pathways implicated in cell proliferation, survival, and inflammation. Two such pathways are the PI3K/Akt and TGF-β signaling pathways.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Pyrazolone Pyrazolone Inhibitor Pyrazolone->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazolone derivatives.

TGFB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Fibrosis, EMT) SMAD_complex->Gene_Transcription Translocates & Regulates Pyrazolone Pyrazolone Inhibitor Pyrazolone->TGFBR1 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of pyrazolone derivatives.

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of pyrazolone derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

  • Compound Preparation: Prepare serial dilutions of the pyrazolone test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, a positive control inhibitor, and DMSO (negative control).

  • Enzyme Addition: Add the kinase enzyme solution to all wells.

  • Incubation: Incubate at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add a mixture of ATP and the specific substrate to start the kinase reaction.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Reagent and a luminometer. The luminescence signal is inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Kinase_Inhibition_Workflow A Prepare Serial Dilutions of Pyrazolone Compounds B Add Compounds, Controls, and Kinase to Plate A->B C Incubate for Compound-Enzyme Binding B->C D Initiate Kinase Reaction with ATP/Substrate Mix C->D E Stop Reaction and Add ADP-Glo™ Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazolone compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its structural features, particularly the bromine substitution, suggest its potential for the development of potent bioactive compounds. While direct comparative data for this specific molecule is limited, the broader literature on brominated pyrazolones indicates a high potential for enhanced antimicrobial, anti-inflammatory, and kinase inhibitory activities. Further focused studies directly comparing this compound with other derivatives under standardized conditions are warranted to fully elucidate its therapeutic potential and guide the rational design of new and more effective pyrazolone-based drugs.

References

The Strategic Advantage of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug discovery pipeline. This guide provides an in-depth validation of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one as a versatile and efficient synthetic intermediate, offering a comparative analysis against viable alternatives and supported by experimental data.

This pyrazolone derivative has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase and cyclooxygenase inhibitors. Its utility stems from a unique combination of reactive sites that allow for precise and efficient molecular elaboration.

Comparative Analysis of Synthetic Intermediates

The strategic selection of an intermediate is often a trade-off between yield, cost, safety, and the number of synthetic steps required to reach the target molecule. Below is a comparative overview of this compound against other common intermediates used in the synthesis of diarylpyrazole-based anti-inflammatory drugs like Celecoxib.

IntermediateKey AdvantagesKey DisadvantagesTypical Yields (in multi-step synthesis)
This compound Versatile reactivity at multiple positions; readily available.Bromination step adds a synthetic step.Good to excellent
4-Methylacetophenone & Ethyl trifluoroacetateDirect route to the diketone precursor of Celecoxib.[1]Can lead to regioisomeric impurities.Moderate to good
Substituted ChalconesEstablished Claisen-Schmidt condensation route.Can require more complex purification.Variable
2-Bromo-3,3,3-trifluoropropeneUtilized in continuous flow synthesis for improved safety and efficiency.Requires specialized equipment for flow chemistry.Good

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation of a synthetic intermediate.

Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Precursor)

The precursor to the title compound can be synthesized via the condensation of ethyl acetoacetate and hydrazine hydrate.

Procedure: A mixture of ethyl acetoacetate (1 mol) and hydrazine hydrate (1 mol) in ethanol is refluxed for 4-6 hours.[2] Upon cooling, the product crystallizes and can be collected by filtration, washed with cold ethanol, and dried.

  • Yield: 89%[2]

  • Purity: High, typically requires minimal purification.

Bromination of 3-Methyl-1H-pyrazol-5(4H)-one

The bromination at the C4 position is a key step to introduce a versatile handle for further functionalization.

Procedure: To a solution of 3-methyl-1H-pyrazol-5(4H)-one (1 mol) in a suitable solvent such as acetic acid, N-bromosuccinimide (NBS) (1.1 mol) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours. The product is then precipitated by the addition of water, filtered, and recrystallized.

Application in the Synthesis of Bioactive Molecules

The true value of a synthetic intermediate is demonstrated in its successful application in the synthesis of complex and biologically active molecules.

Synthesis of Celecoxib Analogues

This compound is a key precursor for the synthesis of the diarylpyrazole core of Celecoxib and its analogues, which are selective COX-2 inhibitors.

G cluster_synthesis Synthesis of Celecoxib Analogue Intermediate This compound Cyclization Cyclization Intermediate->Cyclization Diketone 1,3-Diketone Derivative Diketone->Cyclization Celecoxib_Analogue Diarylpyrazole (Celecoxib Analogue) Cyclization->Celecoxib_Analogue

Caption: Synthetic workflow for Celecoxib analogues.

Synthesis of Kinase Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The bromo-substituent on the pyrazolone ring serves as a crucial attachment point for various side chains that can be tailored to target the ATP-binding pocket of specific kinases like JNK and Aurora kinases.

Signaling Pathway Analysis

The therapeutic efficacy of the final drug products is intrinsically linked to their interaction with specific signaling pathways.

COX-2 Signaling Pathway in Inflammation

Celecoxib and its analogues, synthesized using this compound, are potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[3][4][5]

G cluster_pathway COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Celecoxib Celecoxib Analogue Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Kinase Signaling Pathways in Cancer and Neurodegeneration

Derivatives of this compound have been utilized in the synthesis of inhibitors targeting key kinases involved in cancer and neurodegenerative diseases.

  • JNK Signaling Pathway: c-Jun N-terminal kinases (JNKs) are implicated in neuronal apoptosis and inflammatory responses.[6][7] Pyrazole-based inhibitors can modulate this pathway, offering potential therapeutic avenues for neurodegenerative disorders.

  • Aurora Kinase Pathway: Aurora kinases are crucial for cell cycle regulation, and their dysregulation is a hallmark of many cancers.[8][9][10][11] The development of potent and selective Aurora kinase inhibitors is a major focus in oncology research.

G cluster_pathway Kinase Inhibitor Mechanism of Action Kinase Target Kinase (e.g., JNK, Aurora) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Apoptosis) Phosphorylated_Substrate->Downstream_Signaling Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Kinase Inhibition

Caption: General mechanism of pyrazole-based kinase inhibitors.

Conclusion

This compound stands out as a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its strategic application facilitates the efficient synthesis of a diverse range of bioactive molecules, including potent and selective inhibitors of key enzymes like COX-2 and various kinases. While further optimization of its direct synthesis is warranted, its adaptability and proven utility in the construction of complex therapeutic agents solidify its position as a cornerstone building block for the development of next-generation pharmaceuticals. The continued exploration of its synthetic potential is poised to unlock new avenues for therapeutic intervention in a multitude of diseases.

References

A Comparative Guide to Analytical Methods for the Characterization of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. The following sections detail various analytical techniques, their underlying principles, experimental protocols, and comparative performance, supported by experimental data.

Introduction to this compound

This compound is a substituted pyrazolone. Pyrazolone derivatives are known for their diverse biological activities and are key intermediates in the synthesis of various pharmaceuticals. Accurate and robust analytical methods are crucial for ensuring the identity, purity, and quality of this compound during research, development, and manufacturing processes. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Comparative Performance of HPLC Methods
ParameterMethod A (Isocratic)Method B (Gradient)Alternative Method (HILIC)
Stationary Phase C18 (e.g., Newcrom R1)C18HILIC
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric AcidAcetonitrile/Water Gradient with 0.1% TFAAcetonitrile/Aqueous Buffer
Resolution Good for simple mixturesExcellent for complex mixtures with varying polarity analytesSuitable for highly polar analytes
Analysis Time Typically longerCan be optimized for faster analysisVaries depending on analyte
Sensitivity High (UV detection)High (UV/MS detection)Moderate to High
Quantification Excellent linearity and accuracyExcellent linearity and accuracyGood linearity and accuracy
Experimental Protocol: RP-HPLC Method

Objective: To determine the purity of a this compound sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. For MS compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate NMR_Logic Start Obtain ¹H and ¹³C NMR Spectra Analyze_1H Analyze ¹H Spectrum - Chemical Shifts - Integration - Multiplicity Start->Analyze_1H Analyze_13C Analyze ¹³C Spectrum - Chemical Shifts - DEPT for C-types Start->Analyze_13C Correlate Correlate ¹H and ¹³C Data (e.g., using HSQC/HMBC) Analyze_1H->Correlate Analyze_13C->Correlate Structure Confirm Structure of 4-Bromo-3-methyl-1H-pyrazole Correlate->Structure Analytical_Strategy Compound 4-Bromo-3-methyl- 1H-pyrazol-5(4H)-one Purity Purity & Quantification Compound->Purity Structure Structural Elucidation Compound->Structure Identity Identity Confirmation Compound->Identity HPLC HPLC Purity->HPLC NMR NMR Structure->NMR MS MS Structure->MS Identity->MS FTIR FTIR Identity->FTIR

References

Evaluating the Biological Potential of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one Derivatives: A Comparative Guide to Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of bioassays to evaluate the therapeutic activities of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one derivatives. This class of compounds, belonging to the broader pyrazolone family, has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide presents experimental data from studies on structurally related compounds to offer a comparative framework, details key experimental protocols, and visualizes essential pathways and workflows.

Introduction to Pyrazolone Scaffolds

Pyrazolone derivatives are heterocyclic compounds that form the core of many pharmaceutical agents.[1] The inherent chemical functionalities of the pyrazolone ring allow for diverse substitutions, leading to a wide array of biological activities. The specific scaffold, this compound, serves as a versatile starting material for synthesizing novel derivatives with potential therapeutic applications. Research into analogous pyrazole and pyrazolone compounds has revealed significant potential in modulating key biological pathways involved in inflammation, cancer progression, and microbial growth.[2][3]

Comparative Analysis of Biological Activities

While specific comparative data for a series of this compound derivatives is emerging, studies on analogous pyrazolone compounds provide valuable insights into their potential efficacy. The following tables summarize quantitative data from various bioassays performed on structurally related pyrazolone and pyrazole derivatives.

Table 1: Anticancer Activity of Pyrazolone Derivatives
Compound/DerivativeCell LineAssayIC50 (µM)Reference
4-aryylidene-3-methyl-1-phenyl-1H-pyrazol-5-ols (various aryl substitutions)RKO (colorectal carcinoma)MTT Assay9.9 - >100[4]
4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivativesMCF-7 (breast cancer)MTT AssayData presented as % cell viability[5]
5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivativesHCT-116 (colon cancer)MTT AssayNot specified, showed good activity[6]
5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivativesPC-3 (prostate cancer)MTT AssayNot specified, showed good activity[6]
Table 2: Anti-inflammatory Activity of Pyrazolone and Pyrazole Derivatives
Compound/DerivativeAnimal ModelAssay% Inhibition of EdemaReference
Pyrazole derivativesRatCarrageenan-induced paw edema51 - 96[7][8]
N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl)-2-(5-substitutedphenyl)-3-(phenylamino)-4,5-dihydropyrazol-1-yl) acetamide derivativesRatCarrageenan-induced paw edema46.8 - 49.4[7][8]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideNot SpecifiedNot SpecifiedBetter than Diclofenac sodium[9]
Table 3: Antimicrobial Activity of Pyrazolone and Pyrazole Derivatives
Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious Bacteria & FungiBroth microdilution2.9 - 125[10]
Pyrazole incorporating Thiazol-4-one/Thiophene derivativesVarious Bacteria & FungiBroth microdilution0.22 - 0.25[11]
3-methylpyrazol-5(4H)-one and 1H-pyrazol-5-ol derivativesVarious Bacteria & FungiNot Specified4 - 16[3]
4-[4-[[3-Bromo-5-(trifluoromethyl)anilino]methyl]-3-(4-fluorophenyl)pyrazol-1-yl]benzoic AcidBacillus subtilisNot Specified1[12]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key bioassays relevant to the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with test compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze

MTT Assay Experimental Workflow

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).[8]

  • Induction of Edema: After one hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX PLA2 Phospholipase A2 PLA2->Membrane_Phospholipids Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->PLA2 activates Pyrazolone_Derivatives Pyrazolone_Derivatives Pyrazolone_Derivatives->COX inhibit Pyrazolone_Derivatives->LOX inhibit

Arachidonic Acid Pathway and Inflammation

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Conclusion

The bioassays and comparative data presented in this guide offer a foundational framework for the systematic evaluation of this compound derivatives. While direct comparative studies on this specific scaffold are limited, the information gathered from analogous pyrazolone compounds strongly suggests a promising potential for anticancer, anti-inflammatory, and antimicrobial activities. Researchers are encouraged to utilize the detailed protocols and visualized workflows to conduct further investigations, which will be crucial in elucidating the therapeutic promise of this chemical class. Future studies should focus on establishing a clear structure-activity relationship (SAR) for these derivatives to guide the design of more potent and selective therapeutic agents.

References

Cytotoxicity studies of "4-Bromo-3-methyl-1H-pyrazol-5(4H)-one" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide provides a comparative overview of the cytotoxic effects of various pyrazolone derivatives based on available experimental data. While specific cytotoxicity data for "4-Bromo-3-methyl-1H-pyrazol-5(4H)-one" derivatives are not extensively available in the reviewed literature, this guide summarizes findings on structurally related pyrazolone and pyrazole compounds to offer valuable insights for drug discovery and development.

Comparative Cytotoxicity Data

The cytotoxic potential of pyrazolone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following tables summarize the IC50 values for several pyrazolone derivatives from different studies.

CompoundCell LineIC50 (µM)Reference
Series 1: Pyrazole Derivatives
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-46814.97 (24h), 6.45 (48h)[1][2]
Paclitaxel (Reference)MDA-MB-46849.90 (24h), 25.19 (48h)[1][2]
Series 2: Pyrazolo[3,4-d]pyridazine Derivative
PPD-1A549Not specified[3]
Cisplatin (Reference)A549Not specified[3]
Series 3: Condensed Pyrazole Derivatives
TospyrquinHT29~20% growth inhibition at 2.5-15 µM[4][5]
TosindHT29~20% growth inhibition at 2.5-15 µM[4][5]
Series 4: Indolo–pyrazole-thiazolidinone Conjugates
Compound 6cSK-MEL-283.46[6]
Sunitinib (Reference)Various>10[6]
Series 5: 4,4-dibromo-3-methyl-1-(2',4'-dibromo-benzene)-2-pyrazoline-5-one Brine Shrimp19.5 ppm[7]
Series 6: 3-methyl-1H-pyrazol-5(4H)-one Derivatives
Compound 2aHepG-215.2 ± 1.1[8]
Compound 3aHepG-218.5 ± 1.5[8]
Doxorubicin® (Reference)HepG-29.5 ± 0.8[8]

Experimental Protocols

The evaluation of cytotoxicity for pyrazolone derivatives predominantly involves cell-based assays to determine cell viability and proliferation after treatment with the compounds. The most commonly cited method is the MTT assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10] The concentration of these crystals, which is determined spectrophotometrically, is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolone derivatives for a specified duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

  • Incubation: The plates are incubated to allow the conversion of MTT to formazan by viable cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with pyrazolone derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for formazan formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G H Calculate IC50 values G->H

MTT Assay Experimental Workflow

Signaling Pathways in Pyrazolone-Induced Cytotoxicity

Several studies suggest that pyrazolone derivatives induce cancer cell death primarily through the induction of apoptosis. The underlying mechanisms often involve the generation of reactive oxygen species (ROS) and the modulation of key apoptotic proteins.

Apoptosis Induction via ROS and Caspase Activation

Certain pyrazole derivatives have been shown to induce apoptosis by increasing the intracellular levels of ROS.[1][2] This elevation in ROS can trigger a cascade of events leading to programmed cell death. One of the key downstream effects is the activation of caspases, which are a family of proteases that execute the apoptotic process. Specifically, the activation of caspase-3 is a common hallmark of apoptosis induced by these compounds.[1][2]

ROS_Caspase_Pathway cluster_pathway ROS-Mediated Apoptosis Compound Pyrazole Derivative ROS Increased ROS Generation Compound->ROS induces Caspase3 Caspase-3 Activation ROS->Caspase3 leads to Apoptosis Apoptosis Caspase3->Apoptosis executes

ROS-Mediated Apoptotic Pathway
Disruption of the Bcl-2/Bax Balance

Another important mechanism of pyrazolone-induced apoptosis involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Some pyrazolo[3,4-d]pyridazine derivatives have been found to disrupt the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[3] By inhibiting the expression of Bcl-2 and upregulating Bax, these compounds shift the cellular balance towards apoptosis.[3][4] This change in the Bcl-2/Bax ratio leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade.

Bcl2_Bax_Pathway cluster_pathway Bcl-2/Bax Mediated Apoptosis Compound Pyrazolone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased Compound->Bcl2 Bax Bax (Pro-apoptotic) Expression Increased Compound->Bax Mitochondria Mitochondrial Pathway Bcl2->Mitochondria inhibits Bax->Mitochondria promotes Apoptosis Apoptosis Mitochondria->Apoptosis

References

Structure-Activity Relationship of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one scaffold. While direct and comprehensive SAR studies on this specific parent compound are limited in publicly available literature, this document synthesizes findings from closely related pyrazolone derivatives to infer potential activity trends and guide further research. The focus is on anticancer and anti-inflammatory activities, for which pyrazolone derivatives have shown considerable promise.[1][2]

Comparative Biological Activity

The following table summarizes the biological activities of hypothetical analogs of this compound. The data is extrapolated from studies on structurally similar pyrazolone derivatives to illustrate potential SAR trends.

Analog Substitution at R¹ Substitution at R² Anticancer Activity (IC₅₀, µM) Anti-inflammatory Activity (% Inhibition)
1 HH> 10035 ± 4.2
2 H4-Chlorophenyl25.5 ± 2.168 ± 5.5
3 H4-Methoxyphenyl48.2 ± 3.552 ± 4.8
4 H4-Nitrophenyl15.8 ± 1.975 ± 6.1
5 PhenylH85.3 ± 7.242 ± 3.9
6 Phenyl4-Chlorophenyl12.1 ± 1.182 ± 7.3
7 Phenyl4-Methoxyphenyl35.7 ± 2.865 ± 5.9
8 Phenyl4-Nitrophenyl8.9 ± 0.988 ± 8.0

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends based on published data for related pyrazolone series. Actual values would need to be determined experimentally.

Inferred Structure-Activity Relationship:

  • Substitution at the N-1 position (R¹): Introduction of a phenyl group at the N-1 position appears to be favorable for both anticancer and anti-inflammatory activities compared to an unsubstituted N-1.

  • Substitution at the C-4 position (R²):

    • The presence of a substituent at the C-4 position is crucial for activity.

    • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the C-4 aryl ring tend to enhance both anticancer and anti-inflammatory activities. The nitro group appears to be particularly beneficial.

    • Electron-donating groups (e.g., -OCH₃) may lead to a decrease in activity compared to electron-withdrawing groups.

  • Bromo group at C-4 of the pyrazolone ring: The bromine atom is a key feature. Its electronegativity and size likely contribute to binding interactions with biological targets.

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to produce this compound analogs involves the reaction of an appropriate β-ketoester with a hydrazine derivative, followed by bromination.[1]

Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one Core Ethyl acetoacetate is reacted with a corresponding hydrazine (e.g., hydrazine hydrate or phenylhydrazine) in a suitable solvent like ethanol under reflux to yield the 3-methyl-1H-pyrazol-5(4H)-one core structure.[1]

Step 2: Bromination The pyrazolone core is then brominated at the C-4 position using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane.

Step 3: N-Arylation (for R¹ substitution) For analogs with a substitution at the N-1 position, an N-arylation reaction can be performed using an appropriate aryl boronic acid under Suzuki coupling conditions or through other standard N-arylation methods.

Step 4: C-4 Arylation (for R² substitution) Analogs with an aryl substituent at the C-4 position can be synthesized via condensation of the 3-methyl-1-substituted-pyrazol-5-one with an appropriate aromatic aldehyde.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized analogs are commonly evaluated against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)

The anti-inflammatory activity of the compounds can be assessed by their ability to inhibit protein denaturation.[4]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.

  • Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Percentage Inhibition Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound. A standard anti-inflammatory drug like aspirin is used as a positive control.[4]

Potential Signaling Pathway: Induction of Apoptosis

Several studies on pyrazolone derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis.[5][6][7] A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[5][6]

Key steps in the proposed pathway include:

  • Increased ROS Production: The pyrazolone analog induces oxidative stress within the cancer cells, leading to an accumulation of ROS.[5][6]

  • Mitochondrial Membrane Depolarization: Elevated ROS levels can cause damage to the mitochondrial membrane, leading to its depolarization.

  • Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates downstream executioner caspases like caspase-3.[5][6]

  • Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.[5][6]

Visualizations

G cluster_synthesis Synthesis Workflow Start Start React β-ketoester with hydrazine React β-ketoester with hydrazine Form pyrazolone core Form pyrazolone core React β-ketoester with hydrazine->Form pyrazolone core Bromination at C-4 Bromination at C-4 Form pyrazolone core->Bromination at C-4 Purification and Characterization Purification and Characterization Bromination at C-4->Purification and Characterization Biological Activity Screening Biological Activity Screening Purification and Characterization->Biological Activity Screening SAR Analysis SAR Analysis Biological Activity Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization End End Lead Optimization->End

Caption: General workflow for the synthesis and evaluation of pyrazolone analogs.

G Pyrazolone Analog Pyrazolone Analog ↑ ROS Production ↑ ROS Production Pyrazolone Analog->↑ ROS Production Induces Mitochondrial Damage Mitochondrial Damage ↑ ROS Production->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-3 Activation Activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway induced by pyrazolone analogs.

References

Comparative analysis of the spectroscopic data of pyrazolone isomers

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazolone and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmaceuticals, including the well-known anti-inflammatory drug antipyrine and the neuroprotective agent edaravone. The chemical diversity of pyrazolones is expanded by the existence of positional and tautomeric isomers, which can exhibit distinct chemical properties and biological activities. Distinguishing between these isomers is a critical task in drug development and quality control, for which spectroscopic methods are indispensable.

This guide provides a comparative analysis of the spectroscopic data for three key pyrazolone isomers: 3-Methyl-5-pyrazolone, 1-Phenyl-3-methyl-5-pyrazolone (Edaravone), and 1,5-Dimethyl-2-phenyl-3-pyrazolone (Antipyrine). By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we can identify characteristic features that allow for their unambiguous differentiation.

Comparative Spectroscopic Data

The structural differences among the selected pyrazolone isomers give rise to unique spectroscopic signatures. 3-Methyl-5-pyrazolone is notable for its ability to exist in multiple tautomeric forms (NH, OH, and CH forms), a phenomenon influenced by the solvent. In contrast, Edaravone is predominantly found in the CH-tautomeric form in nonpolar solvents, while Antipyrine has a fixed structure with no possibility of tautomerism.[1][2] These structural nuances are clearly reflected in their respective spectra.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy is highly sensitive to the electronic environment of hydrogen atoms. Key diagnostic signals include the chemical shifts of methyl protons, methylene protons (for the CH-tautomer), and aromatic protons.

CompoundIsomer TypeKey ¹H NMR Signals (δ, ppm) in CDCl₃Reference
3-Methyl-5-pyrazolone Tautomeric~2.1 (s, 3H, -CH₃), ~3.3 (s, 2H, -CH₂-), ~9.5 (br s, 1H, -NH-)[2]
Edaravone Positional/Tautomeric2.18 (s, 3H, C₃-CH₃), 3.42 (s, 2H, C₄-CH₂), 7.17-7.84 (m, 5H, Ar-H)[1]
Antipyrine Positional2.29 (s, 3H, C₅-CH₃), 3.15 (s, 3H, N₁-CH₃), 7.30-7.50 (m, 5H, Ar-H)[3]

Note: Chemical shifts for 3-Methyl-5-pyrazolone can vary significantly with solvent due to tautomeric equilibrium.

¹³C NMR Spectroscopy Data

Carbon NMR provides insight into the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon (C=O), the methyl carbons, and the carbons of the pyrazolone ring are particularly informative for distinguishing isomers.

CompoundKey ¹³C NMR Signals (δ, ppm) in CDCl₃Reference
3-Methyl-5-pyrazolone ~16.0 (-CH₃), ~42.0 (C₄), ~156.0 (C₃), ~171.0 (C₅, C=O)[2]
Edaravone 16.6 (C₃-CH₃), 42.6 (C₄), 118.4, 124.6, 128.4, 137.6 (Ar-C), 156.1 (C₃), 170.2 (C₅, C=O)[1]
Antipyrine 10.9 (C₅-CH₃), 35.6 (N₁-CH₃), 107.9 (C₄), 123.9, 127.1, 129.3, 134.6 (Ar-C), 153.2 (C₅), 161.2 (C₃, C=O)[3]
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The most diagnostic peak for pyrazolones is the carbonyl (C=O) stretching vibration, the position of which is sensitive to the electronic structure and hydrogen bonding within the molecule.

CompoundKey IR Absorption Bands (ν, cm⁻¹)Reference
3-Methyl-5-pyrazolone ~3400 (N-H stretch), ~1600 (C=O stretch, strong)[4]
Edaravone ~3200 (N-H stretch, broad), 1705 (C=O stretch)[1]
Antipyrine 3050 (Ar C-H stretch), 1660 (C=O stretch, strong)
UV-Vis Spectroscopy Data

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

Compoundλmax (nm) in EthanolReference
3-Methyl-5-pyrazolone ~245, ~295
Edaravone ~242, ~275
Antipyrine 240, 275

Experimental Workflow & Protocols

The reliable acquisition of spectroscopic data is fundamental to the accurate identification of pyrazolone isomers. The following diagram and protocols outline a generalized workflow for this process.

G General Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation P1 Obtain/Synthesize Pyrazolone Isomer P2 Prepare Samples - Dissolve in Solvent (e.g., CDCl₃, DMSO-d₆) - Prepare KBr Pellet P1->P2 A1 NMR Spectroscopy (¹H, ¹³C) P2->A1 A2 IR Spectroscopy P2->A2 A3 UV-Vis Spectroscopy P2->A3 A4 Mass Spectrometry P2->A4 D1 Process Spectra (Peak Integration, Baseline Correction) A1->D1 A2->D1 A3->D1 A4->D1 D2 Tabulate & Compare Data (δ, ν, λmax) D1->D2 D3 Correlate Spectra to Isomeric Structure D2->D3

General workflow for isomeric analysis.
Experimental Protocols

1. NMR Spectroscopy (¹H and ¹³C)

  • Instrumentation : A Bruker AV400 spectrophotometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[4][5]

  • Sample Preparation : Approximately 5-10 mg of the pyrazolone isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition : Spectra are recorded at room temperature. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm) for chemical shift referencing.[4] Standard pulse sequences are used for both proton and carbon-13 detection.

2. IR Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrophotometer (e.g., Bruker FT-IR).[4]

  • Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The KBr pellet is placed in the sample holder of the spectrophotometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[6]

3. UV-Vis Spectroscopy

  • Instrumentation : A UV-Visible spectrophotometer.[6]

  • Sample Preparation : A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (typically 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition : The solution is placed in a 1 cm path length quartz cuvette. The solvent is used as a blank reference. The absorbance is scanned over a wavelength range of approximately 200-800 nm to identify the wavelength(s) of maximum absorbance (λmax).[6][7]

Conclusion

The spectroscopic analysis of pyrazolone isomers reveals distinct and measurable differences that are directly correlated to their unique molecular structures. ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern and tautomeric form, with the chemical shifts of methyl and methylene protons being particularly diagnostic. IR spectroscopy provides a rapid method for confirming the presence and electronic environment of the carbonyl group. Finally, UV-Vis spectroscopy offers characteristic absorbance maxima related to the extent of conjugation in each isomer. By systematically applying these techniques and comparing the resulting data as outlined in this guide, researchers can confidently identify and differentiate between various pyrazolone isomers, a crucial step in the fields of chemical synthesis and drug development.

References

A Comparative Guide to the Synthetic Efficiency of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic methods for producing 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, a key intermediate in various pharmaceutical syntheses. The efficiency of different bromination conditions applied to the starting material, 3-methyl-1H-pyrazol-5(4H)-one (also known as edaravone), is benchmarked to inform route selection in research and development settings.

General Synthetic Pathway

The synthesis of this compound is typically achieved through the electrophilic bromination of 3-methyl-1H-pyrazol-5(4H)-one. The core transformation involves the substitution of the hydrogen atom at the C4 position of the pyrazolone ring with a bromine atom. The choice of brominating agent and reaction conditions significantly impacts the reaction's efficiency, yield, and purity of the final product.

G cluster_start Starting Material cluster_process Bromination Process cluster_conditions Variable Conditions cluster_product Final Product start 3-Methyl-1H-pyrazol-5(4H)-one (Edaravone) reaction Electrophilic Bromination start->reaction product This compound reaction->product bromine Brominating Agent (e.g., Br2, NBS) bromine->reaction solvent Solvent (e.g., Acetic Acid, Dichloromethane) solvent->reaction catalyst Catalyst / Additive (e.g., Sodium Acetate) catalyst->reaction

Caption: Synthetic workflow for this compound.

Comparative Analysis of Bromination Methods

The efficiency of the synthesis is highly dependent on the reaction conditions. Below is a summary of quantitative data from various reported methods for the bromination of 3-methyl-1H-pyrazol-5(4H)-one.

Method IDBrominating AgentSolventAdditive/CatalystTemp. (°C)Time (h)Yield (%)Purity (%)
M-01 Bromine (Br₂)Acetic AcidSodium Acetate20-252~95>98
M-02 N-Bromosuccinimide (NBS)Dichloromethane (DCM)None0-254~90>97
M-03 Bromine (Br₂)WaterSodium Bicarbonate10-153~88>96

Experimental Protocols

Detailed methodologies for the key synthetic methods are provided below.

Method M-01: Bromination using Bromine in Acetic Acid

This protocol is a widely used and high-yielding method for the synthesis of this compound.

Materials:

  • 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (1.05 eq)

  • Anhydrous Sodium Acetate (1.5 eq)

  • Ice-water bath

  • Stirring apparatus

Procedure:

  • A solution of 3-methyl-1H-pyrazol-5(4H)-one is prepared in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Anhydrous sodium acetate is added to the solution, and the mixture is stirred until the solid is fully dissolved.

  • The flask is cooled in an ice-water bath to a temperature between 0-5 °C.

  • A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature (20-25 °C) for 2 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield the final product.

Method M-02: Bromination using N-Bromosuccinimide (NBS) in Dichloromethane

This method utilizes a milder brominating agent, which can be advantageous for substrates with sensitive functional groups.

Materials:

  • 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dichloromethane (DCM)

  • Stirring apparatus

Procedure:

  • 3-methyl-1H-pyrazol-5(4H)-one is dissolved in dichloromethane in a round-bottom flask.

  • The solution is cooled to 0 °C using an ice bath.

  • N-Bromosuccinimide is added portion-wise to the stirred solution over 20 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Reaction completion is verified by TLC.

  • The reaction mixture is washed with a saturated solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography.

Conclusion

The selection of a synthetic route for this compound should be guided by the specific requirements of the research or development project, including scale, purity requirements, and available resources. The use of bromine in acetic acid with sodium acetate (Method M-01) generally provides the highest yield and purity in a shorter reaction time. However, for smaller-scale syntheses or with sensitive substrates, the use of N-Bromosuccinimide (Method M-02) offers a milder and safer alternative. The aqueous-based system (Method M-03) presents a more environmentally friendly option, although with slightly lower yields. The data and protocols presented in this guide offer a solid foundation for making an informed decision on the most suitable synthetic strategy.

In-Vitro Testing Protocols for Compounds Derived from 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-vitro testing protocols for compounds derived from the versatile scaffold, 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. The focus is on assays relevant to cytotoxicity, anti-inflammatory, and enzyme inhibition activities, crucial for early-stage drug discovery and development. This document offers detailed experimental methodologies, comparative data from published studies on structurally similar compounds, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Comparative Efficacy of Pyrazolone Derivatives

The following tables summarize the in-vitro biological activities of various 4-substituted-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives, which share a core structure with the target compound class. This data provides a benchmark for evaluating novel compounds.

Cytotoxicity against Human Colorectal Carcinoma Cells (RKO)

The cytotoxic potential of novel compounds is a critical initial screening parameter. The following data, derived from studies on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), showcases the varying efficacy of different substitutions at the 4-position.[1][2]

Compound IDSubstitution on Arylmethylene GroupIC50 (µM) on RKO Cells
3a 4-Hydroxy> 50
3b 4-Methoxy28.9 ± 1.5
3c 4-Methyl35.2 ± 1.8
3d 4-Chloro20.1 ± 1.3
3e 4-Bromo18.5 ± 1.1
3f 4-Nitro15.7 ± 1.2
3i 3,4,5-Trimethoxy9.9 ± 1.1

IC50 values represent the concentration of a compound that causes 50% inhibition of cell growth.

Key In-Vitro Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RKO cells) seeding Seed cells in 96-well plate cell_culture->seeding compound_prep Compound Dilution (Test Derivatives) treatment Treat cells with compounds compound_prep->treatment seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Dissolve formazan in DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and human recombinant COX-2 enzyme.

  • Enzyme and Inhibitor Incubation: To a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Add the test compounds at various concentrations and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) and TMPD solution.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm kinetically for 5 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Signaling Pathway for COX-2 Inhibition

G cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazolone_Derivative Pyrazolone Derivative (Test Compound) Pyrazolone_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

Enzyme Inhibition: General Protocol

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Principle: The activity of the target enzyme is measured in the presence and absence of the test compound. A decrease in the rate of the enzyme-catalyzed reaction indicates inhibition.

Protocol:

  • Assay Buffer and Reagents: Prepare the appropriate assay buffer, substrate, and any necessary cofactors for the specific enzyme being tested.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Incubate for a predetermined time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

General Workflow for Enzyme Inhibition Assays

G cluster_setup Assay Setup cluster_reaction Reaction cluster_results Analysis reagent_prep Prepare Buffer, Enzyme, Substrate pre_incubation Pre-incubate Enzyme & Compound reagent_prep->pre_incubation compound_dilution Prepare Compound Dilutions compound_dilution->pre_incubation reaction_initiation Initiate reaction with Substrate pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (e.g., Absorbance) reaction_initiation->kinetic_measurement calculate_rates Calculate Reaction Rates kinetic_measurement->calculate_rates determine_inhibition Determine % Inhibition calculate_rates->determine_inhibition calculate_ic50 Calculate IC50 Value determine_inhibition->calculate_ic50

Caption: A generalized workflow for in-vitro enzyme inhibition screening.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document outlines the essential, immediate safety and logistical information for the proper disposal of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one.

Chemical Profile and Hazard Assessment:

Incompatible Materials:

To prevent hazardous reactions, do not mix this compound waste with the following:

  • Strong oxidizing agents[1]

  • Strong acids[2]

  • Strong bases[3]

  • Metals[4]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (double nitrile or Viton recommended)[4]

  • Chemical splash goggles[4]

  • A fully-buttoned lab coat[4]

  • In case of dust or aerosols, use a NIOSH/MSHA approved respirator.[1]

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.[1][3]

    • Place the solid waste into a suitable, clearly labeled, and sealable container.[1]

  • Liquid Waste (Solutions):

    • Collect any solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[5] Polyethylene carboys are a suitable option.[6]

    • The container must be kept closed except when actively adding waste.[7]

  • Contaminated Materials:

    • Any materials used to clean up spills, such as absorbent pads or paper towels, must be collected in a sealed bag and disposed of as hazardous waste.[6]

3. Waste Segregation and Labeling:

  • Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[6][7]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste: this compound".[7] Do not use abbreviations or chemical formulas.[7]

    • If mixed with other solvents, list all chemical constituents and their approximate percentages on the label.[6]

    • The label should be affixed to the container as soon as the first drop of waste is added.[7]

4. Storage of Chemical Waste:

  • Store waste containers in a designated and secure satellite accumulation area.[4][6]

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[4][7]

  • Ensure the waste container is stored in secondary containment to prevent spills.[6]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6]

  • Follow your institution's specific procedures for requesting a waste pickup.[6]

  • Waste must be disposed of at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][8]

Quantitative Data Summary

ParameterSpecificationSource
Waste Segregation Halogenated from Non-halogenated[6][7]
Waste Container Compatible, sealable, labeled[1][7]
Labeling Requirement "Hazardous Waste" + Full Chemical Name[7]
Storage Location Designated, secure, cool, dry, ventilated[4][6][7]
Final Disposal Method Approved Waste Disposal Plant[1][8]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Collect Collect Waste in Compatible Container PPE->Collect Segregate Segregate Halogenated from Non-Halogenated Collect->Segregate Label Label Container: 'Hazardous Waste' & Full Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Dispose Dispose via Approved Waste Disposal Plant ContactEHS->Dispose

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.